Ethyl 2-(4-acetamidophenoxy)acetate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 2-(4-acetamidophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTRDUZXXPCTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309496 | |
| Record name | Ethyl (4-acetamidophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67202-81-7 | |
| Record name | 67202-81-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (4-acetamidophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emerging Therapeutic Potential of Phenoxyacetic Acid Ethyl Esters: A Technical Guide for Drug Discovery Professionals
Abstract
Phenoxyacetic acid derivatives have long been recognized for their diverse biological activities, ranging from herbicidal to therapeutic applications. This technical guide delves into the specific and often under-explored subclass of phenoxyacetic acid ethyl esters, highlighting their burgeoning potential in modern drug discovery. While the parent carboxylic acids have been the primary focus of past research, recent evidence suggests that their ethyl ester counterparts may offer unique advantages in terms of bioavailability and targeted delivery, warranting dedicated investigation. This document provides an in-depth analysis of the synthesis, known biological activities, and potential therapeutic applications of these compounds, with a focus on their anti-inflammatory, anti-cancer, and neuroprotective properties. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the foundational knowledge required to explore this promising chemical space.
Introduction: The Phenoxyacetic Acid Scaffold and the Significance of Esterification
The phenoxyacetic acid core structure, characterized by a phenyl ring linked to a carboxylic acid moiety via an ether bond, is a versatile pharmacophore present in numerous clinically used drugs and biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and antihypertensive effects.[1]
Esterification of the carboxylic acid group to form ethyl esters can profoundly alter the physicochemical properties of the parent molecule. This modification can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, ethyl esters can act as prodrugs, undergoing hydrolysis in vivo by esterase enzymes to release the active carboxylic acid, which can lead to altered pharmacokinetic profiles and tissue distribution. This guide will explore the specific therapeutic avenues where phenoxyacetic acid ethyl esters are showing promise.
Synthesis of Phenoxyacetic Acid Ethyl Esters
The synthesis of phenoxyacetic acid ethyl esters is a well-established process in medicinal chemistry, typically involving a straightforward nucleophilic substitution reaction.
General Synthesis Workflow
The most common synthetic route involves the reaction of a substituted phenol with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a weak base.
Caption: General synthesis of phenoxyacetic acid ethyl esters.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(4-formylphenoxy)acetate
This protocol describes the synthesis of a key intermediate used in the development of more complex phenoxyacetic acid derivatives.[2]
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure ethyl 2-(4-formylphenoxy)acetate.[2]
Therapeutic Applications and Mechanisms of Action
While research into the specific therapeutic applications of phenoxyacetic acid ethyl esters is still emerging, several promising areas have been identified.
Anti-inflammatory Activity
Inflammation is a key pathological process in a multitude of diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is a key mediator of the inflammatory response.[2]
Phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors.[2] Although the final active compounds in these studies are often the carboxylic acids, their synthesis proceeds through ethyl ester intermediates.[2] This suggests that the ethyl esters themselves may possess anti-inflammatory activity or act as effective prodrugs. For instance, ethyl 4-chloro-2-methylphenoxyacetate has been shown to affect hepatic lipid metabolizing enzymes, implying a broader biological impact.[3]
Mechanism of Action: COX-2 Inhibition
The proposed mechanism involves the binding of the phenoxyacetic acid moiety to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.[2]
Caption: Inhibition of the COX-2 pathway by phenoxyacetic acids.
Anti-Cancer Activity
The potential of phenoxyacetic acid derivatives in oncology is an active area of research. While many studies have focused on the "ethyl acetate fractions" of plant extracts, which contain a mixture of compounds, these have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer.[4][5] This provides a rationale for investigating the anti-proliferative activity of specific phenoxyacetic acid ethyl ester compounds.
Mechanism of Action: Induction of Apoptosis
One of the key mechanisms by which these compounds may exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. Studies on ethyl acetate fractions have shown that they can trigger apoptosis through the mitochondrial pathway and by modulating the expression of pro-apoptotic genes.[4]
Caption: Proposed apoptotic pathway induced by phenoxyacetic acid ethyl esters.
Neuroprotective Activity
Neurodegenerative diseases represent a significant and growing healthcare challenge. There is evidence to suggest that phenoxyacetic acid ethyl esters could have neuroprotective effects. For example, ethyl 2-(4-hydroxyphenoxy)acetate has been identified as an agonist of the insulin receptor and, due to its lipophilicity, is predicted to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders.[6] Furthermore, ethyl acetate fractions of certain natural products have demonstrated neuroprotective properties by inhibiting oxidative stress-induced neuronal damage.[7]
Mechanism of Action: Multi-faceted Neuroprotection
The neuroprotective effects of these compounds are likely multi-faceted, involving antioxidant, anti-inflammatory, and anti-apoptotic properties.[7] By mitigating oxidative stress and inflammation in the central nervous system, these compounds may help to protect neurons from damage and degeneration.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel phenoxyacetic acid ethyl esters, a series of in vitro and in vivo assays are essential.
In Vitro Anti-inflammatory Assay: COX-2 Inhibition
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (phenoxyacetic acid ethyl esters)
-
EIA buffer and reagents for prostaglandin detection (e.g., PGE₂ EIA kit)
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound or vehicle control at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction.
-
Measure the amount of prostaglandin (e.g., PGE₂) produced using an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
| Compound | COX-2 IC₅₀ (µM) | Reference |
| Celecoxib (Reference) | 0.05 | [2] |
| Mefenamic Acid (Reference) | 1.98 | [2] |
| Phenoxyacetic Acid Derivative 5f | 0.06 | [2] |
| Phenoxyacetic Acid Derivative 7b | 0.06 | [2] |
| Phenoxyacetic Acid Derivative 10c | 0.07 | [2] |
| Phenoxyacetic Acid Derivative 10f | 0.06 | [2] |
| Note: IC₅₀ values are for the final phenoxyacetic acid derivatives, synthesized from their corresponding ethyl esters. |
In Vitro Anti-Cancer Assay: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Complete cell culture medium
-
Test compounds (phenoxyacetic acid ethyl esters)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
| Cell Line | Treatment | IC₅₀ (µg/mL) | Reference |
| MCF-7/HER-2 | Ethyl acetate fraction of Vernonia amygdalina | 66 | [8] |
| MDA-MB-231 | Ethyl acetate fraction of Centratherum punctatum | < 3 | [9] |
| Note: IC₅₀ values are for ethyl acetate fractions, which contain a mixture of compounds including phenolics. |
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[10]
Animals:
-
Wistar or Sprague-Dawley rats
Procedure:
-
Administer the test compound or vehicle control to the rats orally or via intraperitoneal injection.
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Future Directions and Conclusion
The exploration of phenoxyacetic acid ethyl esters as therapeutic agents is a field with considerable untapped potential. While the existing research provides a strong foundation, further studies are needed to:
-
Synthesize and screen a wider range of substituted phenoxyacetic acid ethyl esters to establish clear structure-activity relationships (SAR).
-
Conduct detailed pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
-
Elucidate the precise molecular mechanisms underlying their biological activities.
-
Evaluate the efficacy and safety of promising lead compounds in more advanced preclinical models of disease.
References
-
Choi, Y. H., et al. (2022). Phenolic composition and neuroprotective effects of the ethyl-acetate fraction from Inonotus sanghuang against H2O2-induced apoptotic cell death of primary cortical neuronal cells. Food Science and Biotechnology, 31(10), 1335–1346. [Link]
-
Jetir. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). [Link]
-
Krowczynski, A., et al. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. Journal of Inflammation Research, 15, 2587–2604. [Link]
-
Lestari, B., et al. (2024). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. Journal of Applied Pharmaceutical Science, 14(1), 1-8. [Link]
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-CHLORO-2-METHYLPHENOXYACETIC ACID. [Link]
-
Al-Ghorbani, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1293. [Link]
-
IOSR Journal. (n.d.). Antiproliferative And Anti-Migration Properties, In Vivo Safety And Efficacy Evaluations Of The Ethyl Acetate. [Link]
-
Pure Water Products. (n.d.). MCPA (4-(2-methyl-4-chlorophenoxy)acetic acid). Retrieved from [Link]
-
Wullur, A. C., et al. (2024). Anticancer activity of the ethylacetate fraction of Vernonia amygdalina Delile towards overexpression of HER-2 breast cancer cell lines. Pharmacia, 71(2), 443-451. [Link]
-
The Good Scents Company. (n.d.). ethyl phenoxyacetate. Retrieved from [Link]
-
Yamada, J., et al. (1985). Effects of ethyl 4-chloro-2-methylphenoxyacetate on hepatic peroxisomal enzymes in rats. Biochemical Pharmacology, 34(16), 2973-2975. [Link]
-
Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 95(18), 10607–10612. [Link]
-
Al-Salahi, R., et al. (2014). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. Drug design, development and therapy, 8, 2427–2434. [Link]
-
Oyeyemi, O. T., et al. (2021). In-vitro Assessment of the Antiproliferative and Apoptotic Potential of the Ethyl acetate Extract of Peltophorum africanum on Different Cancer Cell Lines. Tropical Journal of Natural Product Research, 5(1), 111-117. [Link]
-
Kim, J. H., et al. (2009). Selective Cytotoxic Effects on Human Cancer Cell Lines of Phenolic-Rich Ethyl-Acetate Fraction From Rhus Verniciflua Stokes. American Journal of Chinese Medicine, 37(3), 609-620. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
-
Jetir. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). [Link]
-
Al-Omair, M. A. (2023). New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate. IUCrData, 8(12), x231264. [Link]
-
ResearchGate. (2023). (PDF) Antiproliferative Activity of Ethyl Acetate Fraction of Euphorbia ingens against Prostate Cancer Cell Line: An in silico and in vitro Analysis. [Link]
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
-
PubChem. (n.d.). (2-Ethyl-2-adamantyl) 2-(4-formylphenoxy)acetate. Retrieved from [Link]
-
Chen, Y. H., et al. (2022). The anti-inflammatory properties of ethyl acetate fraction in ethanol extract from Sarcodia suiae sp. alleviates atopic dermatitis-like lesion in mice. Bioscience, biotechnology, and biochemistry, 86(5), 683–691. [Link]
-
ResearchGate. (n.d.). Graphical representation of IC 50 (COX-1 and COX-2) values for the.... [Link]
-
Shokrzadeh, M., et al. (2009). Cytotoxic Effects of Ethyl Acetate Extract of Sambucus ebulus Compared With Etoposide on Normal and Cancer Cell Lines. Pharmacognosy Magazine, 5(20), 316-319. [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620–18639. [Link]
-
Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]
-
Cho, J., et al. (2005). Neuroprotective and antioxidant effects of the ethyl acetate fraction prepared from Tussilago farfara L. Biological & pharmaceutical bulletin, 28(3), 455–460. [Link]
-
Zhang, Y., et al. (2022). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. Molecules, 27(19), 6245. [Link]
-
Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 95(18), 10607–10612. [Link]
-
Likhitwitayawuid, K., et al. (2020). Anti-Inflammatory Activity of Oxyresveratrol Tetraacetate, an Ester Prodrug of Oxyresveratrol, on Lipopolysaccharide-Stimulated RAW264.7 Macrophage Cells. Molecules, 25(11), 2533. [Link]
-
Zheleva-Dimitrova, D. Z., et al. (2022). Anticancer Activity of Ethyl Acetate/Water Fraction from Tanacetum vulgare L. Leaf and Flower Extract. Plants, 11(13), 1716. [Link]
-
LookChem. (n.d.). Ethyl (4-formylphenoxy)acetate. Retrieved from [Link]
-
Venereo, J. R., et al. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Biomolecules, 11(2), 221. [Link]
-
Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(1), 67-82. [Link]
-
Al-Marzoqi, A. H., et al. (2023). Cytotoxic Activity of the Ethyl Acetate Extract of Iraqi Carica papaya Leaves in Breast and Lung Cancer Cell Lines. Evidence-based complementary and alternative medicine : eCAM, 2023, 9956468. [Link]
-
PubChem. (n.d.). Ethyl 2-(2-formylphenoxy)acetate. Retrieved from [Link]
-
Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]
-
Thomas, J., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3581. [Link]
-
Al-Warhi, T., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 11(10), 1210. [Link]
-
S, S., et al. (2016). Anti-Inflammatory effect of ethyl acetate extracts and pure molecules of ethno medicinal plants. Journal of Pharmacognosy and Phytochemistry, 5(5), 254-259. [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... [Link]
-
de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 29(2), 256-265. [Link]
-
Lee, J. Y., et al. (2016). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Neuroscience letters, 612, 192–197. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ethyl 4-chloro-2-methylphenoxyacetate on hepatic peroxisomal enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In - vitro Assessment of the Antiproliferative and Apoptotic Potential of the Ethyl acetate Extract of Peltophorum africanum on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Phenolic composition and neuroprotective effects of the ethyl-acetate fraction from Inonotus sanghuang against H2O2-induced apoptotic cell death of primary cortical neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of the ethylacetate fraction of Vernonia amygdalina Delile towards overexpression of HER-2 breast cancer cell lines [pharmacia.pensoft.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. scielo.br [scielo.br]
An In-Depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-(4-acetamidophenoxy)acetate
Introduction
In the landscape of pharmaceutical development and materials science, the precise and unambiguous structural characterization of chemical entities is paramount. Ethyl 2-(4-acetamidophenoxy)acetate, a derivative of the widely known analgesic paracetamol (acetaminophen), serves as a key intermediate in the synthesis of various novel compounds. Its molecular architecture, featuring an ester, an ether, an amide, and an aromatic ring, presents a rich case for a multi-faceted spectroscopic investigation.
This guide provides a comprehensive, in-depth analysis of Ethyl 2-(4-acetamidophenoxy)acetate using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a mere recitation of data, this document is structured to elucidate the causality behind the spectroscopic signals, offering field-proven insights into experimental design, data interpretation, and the synergistic power of these methods for rigorous structural validation. Each section is designed as a self-validating system, where the data from one technique corroborates and enhances the findings of the others, ensuring the highest degree of scientific integrity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the chemical environment and connectivity of nearly every atom in the structure.
A. Experimental Protocol: Ensuring High-Fidelity Data
The quality of an NMR spectrum is directly dependent on a meticulous sample preparation and acquisition protocol. The goal is to obtain a homogeneous solution free of particulate matter, which can degrade spectral resolution.[1]
-
Sample Preparation :
-
Accurately weigh 5-10 mg of high-purity Ethyl 2-(4-acetamidophenoxy)acetate.
-
Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds, though DMSO-d₆ is superior for ensuring the observation of exchangeable protons like those on amides.
-
Ensure complete dissolution. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1]
-
The final sample volume should be approximately 0.55 mL, corresponding to a depth of about 4 cm in the tube, which is optimal for the shim systems of modern spectrometers.[1]
-
-
Data Acquisition :
-
The sample is analyzed on a 400 MHz (or higher) NMR spectrometer.
-
Prior to data collection, the magnetic field homogeneity is optimized through an automated or manual "shimming" process, using the deuterium signal from the solvent as a lock to stabilize the field.[2]
-
For ¹H NMR, a standard pulse sequence is used, typically acquiring 8 to 16 scans. For ¹³C NMR, which is inherently less sensitive, several hundred to a few thousand scans may be necessary.
-
B. ¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a wealth of information based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
-
Chemical Shift (δ) : Indicates the electronic environment of a proton. Protons near electronegative atoms (like oxygen or nitrogen) are "deshielded" and appear at a higher chemical shift (further downfield).[3]
-
Integration : The area under a signal is proportional to the number of protons it represents.
-
Multiplicity : Describes the splitting of a signal due to the influence of neighboring protons, following the n+1 rule.
Based on the structure of Ethyl 2-(4-acetamidophenoxy)acetate, we can predict the following signals:
| Signal Assignment (Label) | Predicted δ (ppm) | Integration | Multiplicity | Rationale |
| Ethyl CH₃ (a) | ~1.3 | 3H | Triplet (t) | Aliphatic protons coupled to the adjacent CH₂ group (2 neighbors, n+1=3). |
| Acetyl CH₃ (b) | ~2.1 | 3H | Singlet (s) | Isolated methyl group with no adjacent protons. Shift is downfield due to the adjacent C=O group. |
| Ethyl CH₂ (c) | ~4.2 | 2H | Quartet (q) | Methylene protons adjacent to an oxygen and coupled to the CH₃ group (3 neighbors, n+1=4). |
| Methylene O-CH₂ (d) | ~4.6 | 2H | Singlet (s) | Methylene protons between two electronegative oxygen atoms, resulting in a significant downfield shift. No adjacent protons. |
| Aromatic H (e) | ~6.9 | 2H | Doublet (d) | Protons on the aromatic ring ortho to the ether linkage. |
| Aromatic H (f) | ~7.5 | 2H | Doublet (d) | Protons on the aromatic ring ortho to the acetamido group. |
| Amide N-H (g) | ~8.0-9.0 | 1H | Singlet (s) | The amide proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. |
Note: Aromatic protons (e, f) form an AA'BB' system, which may appear as two distinct doublets.
C. ¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum indicates the number of chemically unique carbon environments in the molecule. As with ¹H NMR, the chemical shift is determined by the electronic environment, with carbons bonded to electronegative atoms and carbonyl carbons appearing significantly downfield.[4]
| Signal Assignment | Predicted δ (ppm) | Rationale |
| Ethyl C H₃ | ~14 | Standard aliphatic methyl carbon. |
| Acetyl C H₃ | ~24 | Aliphatic methyl carbon, slightly deshielded by the adjacent carbonyl group.[5][6] |
| Ethyl C H₂ | ~61 | Aliphatic methylene carbon deshielded by the adjacent ester oxygen. |
| Methylene O-C H₂ | ~66 | Aliphatic methylene carbon strongly deshielded by two adjacent oxygen atoms. |
| Aromatic C (ortho to -OR) | ~115 | Shielded aromatic carbon due to the electron-donating nature of the ether oxygen. |
| Aromatic C (ortho to -NH) | ~121 | Aromatic carbon whose shift is influenced by the acetamido group.[5][6] |
| Aromatic C (ipso, C-O) | ~155 | Quaternary aromatic carbon bonded to the ether oxygen, significantly deshielded. |
| Aromatic C (ipso, C-N) | ~132 | Quaternary aromatic carbon bonded to the nitrogen. |
| Ester C =O | ~168 | Carbonyl carbon of the ester functional group. |
| Amide C =O | ~169 | Carbonyl carbon of the amide functional group.[5][6] |
Note: The two pairs of aromatic CH carbons may not be perfectly equivalent, potentially leading to four signals in the aromatic region.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, providing a molecular "fingerprint."
A. Experimental Protocol: The Simplicity of ATR
For solid samples, Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation.[7][8]
-
Sample Preparation : Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond).
-
Data Acquisition :
-
Apply pressure using the built-in clamp to ensure firm, uniform contact between the sample and the crystal.
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000–400 cm⁻¹. The final spectrum is automatically generated as an absorbance or transmittance plot.
-
B. Spectral Interpretation
The IR spectrum of Ethyl 2-(4-acetamidophenoxy)acetate is expected to show strong, characteristic absorptions corresponding to its multiple functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3300–3250 | N-H Stretch | Secondary Amide | Strong, sharp peak. |
| 3000–2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium to strong peaks. |
| ~1750 | C=O Stretch | Ester | Very strong, sharp peak.[9] |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide | Very strong, sharp peak. |
| ~1550 | N-H Bend (Amide II) | Secondary Amide | Strong peak. |
| 1600 & 1500 | C=C Stretch | Aromatic Ring | Two sharp peaks of variable intensity. |
| 1250–1050 | C-O Stretch | Ether & Ester | Two very strong, broad peaks. Esters typically show two C-O stretches.[9] |
| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Strong peak, indicative of para-substitution. |
The presence of strong peaks around 1750 cm⁻¹ (ester C=O), 1670 cm⁻¹ (amide C=O), and the dual C-O stretches in the 1250-1050 cm⁻¹ region provides definitive evidence for the core structure.[9][10]
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation, offers clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, as it typically keeps the molecule intact.[11][12]
A. Experimental Protocol: Gentle Ionization with ESI
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Data Acquisition :
-
The solution is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.[11][12]
-
The solvent evaporates, leading to the formation of gas-phase ions.
-
The analysis is typically performed in positive ion mode, looking for the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
For structural information, tandem MS (MS/MS) can be performed, where the parent ion of interest is isolated and fragmented through collision-induced dissociation (CID).[12]
-
B. Data Analysis and Interpretation
The molecular formula of Ethyl 2-(4-acetamidophenoxy)acetate is C₁₂H₁₅NO₄.
-
Molecular Weight : The calculated monoisotopic mass is 237.1001 Da.[13]
-
Molecular Ion Peak : In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 238.1079 . A sodium adduct, [M+Na]⁺, at m/z 260.0898 may also be present. The detection of this molecular ion peak is the most critical piece of data from MS, as it confirms the overall molecular formula.
-
Fragmentation Pattern : Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragments that confirm the connectivity of the molecule. Key bond cleavages would include:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Cleavage of the ether bond.
-
Fragmentation of the amide group.
-
| Predicted m/z | Fragment Structure/Loss | Rationale |
| 192.08 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester, a common fragmentation pathway. |
| 150.05 | [M+H - C₄H₆O₂]⁺ | Cleavage of the entire ethyl acetate side chain at the ether linkage. |
| 108.04 | [C₆H₄O-NH₂]⁺ | Fragment corresponding to the 4-aminophenol core after cleavage and rearrangement. |
IV. Integrated Spectroscopic Analysis: A Unified Conclusion
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides the complete picture, but together, they offer an unassailable confirmation of the molecular structure.
-
MS Confirms the Formula : Mass spectrometry provides the molecular weight of 237.25 g/mol and the elemental formula C₁₂H₁₅NO₄.[13] This is the foundational piece of the puzzle.
-
IR Identifies the Building Blocks : The IR spectrum confirms the presence of the key functional groups: an amide (N-H and C=O stretches), an ester (C=O and C-O stretches), an ether (C-O stretch), and a 1,4-disubstituted aromatic ring.
-
NMR Assembles the Pieces : With the functional groups and formula established, NMR spectroscopy provides the final, detailed blueprint.
-
¹H NMR confirms the presence and connectivity of the ethyl group (quartet and triplet), the acetyl methyl group (singlet), the ether-linked methylene (singlet), and the para-substituted aromatic ring (two doublets). The integration values (3H, 3H, 2H, 2H, 2H, 2H, 1H) perfectly match the 15 protons in the proposed structure.
-
¹³C NMR confirms the presence of all 12 unique or semi-unique carbons, including the distinct carbonyls for the ester and amide, and the characteristic shifts for the aromatic and aliphatic carbons.
-
The collective data from NMR, IR, and MS are entirely self-consistent and align perfectly with the proposed structure of Ethyl 2-(4-acetamidophenoxy)acetate, leaving no room for ambiguity. This rigorous, multi-technique approach is the gold standard in chemical analysis, ensuring the identity and purity of compounds critical to research and development.
References
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., Ng, K. F., Suen, M. W., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 309738, Ethyl 2-(4-acetamidophenoxy)acetate. Retrieved from [Link].
-
Iowa State University Chemical Instrumentation Facility (n.d.). NMR Sample Preparation. Retrieved from [Link].
-
B. A. Smith (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link].
-
Western University, Department of Chemistry (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link].
-
Mettler Toledo (n.d.). ATR – Theory and Applications. Retrieved from [Link].
-
LibreTexts Chemistry (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link].
-
R. M. Dittmar, et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link].
-
P. Z. El-Khatib (2020). NMR of acetanilide. Retrieved from [Link].
-
Oregon State University (n.d.). 1H NMR Chemical Shift. Retrieved from [Link].
-
Oregon State University (n.d.). 13C NMR Chemical Shift. Retrieved from [Link].
-
LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
Sources
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 6. organicsynthesisinternational.blogspot.com [organicsynthesisinternational.blogspot.com]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. youtube.com [youtube.com]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl 2-(4-acetamidophenoxy)acetate | C12H15NO4 | CID 309738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the O-Alkylation of 4-Acetamidophenol
Introduction: The Significance of O-Alkylated 4-Acetamidophenol Derivatives
4-Acetamidophenol, widely known as paracetamol or acetaminophen, is a cornerstone of modern medicine, valued for its analgesic and antipyretic properties.[1][2] The chemical modification of its phenolic hydroxyl group through O-alkylation opens a gateway to a diverse range of derivatives with modulated pharmacological profiles. This process, which converts the phenol into an ether, is a fundamental transformation in medicinal chemistry. A classic example is the synthesis of phenacetin (N-(4-ethoxyphenyl)acetamide), an early analgesic and antipyretic, from paracetamol.[3] While phenacetin itself has been largely withdrawn due to safety concerns, the underlying O-alkylation reaction remains a vital tool for drug development professionals exploring new chemical entities based on the 4-acetamidophenol scaffold.
This guide provides a detailed experimental protocol for the O-alkylation of 4-acetamidophenol, grounded in the principles of the Williamson ether synthesis.[4][5] We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step procedure, and discuss methods for the purification and characterization of the final product. Furthermore, we will explore advanced techniques such as Phase Transfer Catalysis (PTC) as a greener and more efficient alternative.
Reaction Principle: The Williamson Ether Synthesis
The O-alkylation of 4-acetamidophenol is typically achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5] The core principle involves two key steps:
-
Deprotonation: The weakly acidic phenolic proton of 4-acetamidophenol (pKa ≈ 9.4-10) is removed by a base to form a more nucleophilic phenoxide ion.[1][6]
-
Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted backside attack, displacing the halide and forming the ether linkage.[5]
Caption: General workflow of the Williamson ether synthesis for O-alkylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Acetamidophenol (Paracetamol) | ≥98% | Sigma-Aldrich | Starting material. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base for deprotonation. |
| Ethyl Iodide (C₂H₅I) | ≥99% | Alfa Aesar | Alkylating agent. |
| 2-Butanone (Methyl Ethyl Ketone) | Anhydrous, ≥99% | VWR | Reaction solvent. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich | For aqueous wash. |
| Sodium Chloride (NaCl) | ACS Reagent | VWR | For brine solution. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
| Deionized Water | - | - | For workup. |
| Round-bottom flask (50 mL) | - | - | Reaction vessel. |
| Reflux condenser | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Heating mantle | - | - | |
| Separatory funnel (100 mL) | - | - | For extraction. |
| Büchner funnel and filter flask | - | - | For filtration. |
| Rotary evaporator | - | - | For solvent removal. |
Experimental Protocol: Synthesis of N-(4-ethoxyphenyl)acetamide (Phenacetin)
This protocol details the synthesis of phenacetin from 4-acetamidophenol and ethyl iodide.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamidophenol (1.51 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol). The use of a slight excess of base ensures complete deprotonation of the phenol.[7]
-
Add 20 mL of anhydrous 2-butanone to the flask. The choice of a polar aprotic solvent like 2-butanone (or acetonitrile, DMF) is crucial as it solvates the potassium cation but not the phenoxide anion, thus enhancing the nucleophilicity of the phenoxide.[5][8]
-
Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.
-
-
Addition of Alkylating Agent:
-
While stirring the suspension, add ethyl iodide (1.2 mL, 15 mmol). A primary alkyl halide is used to favor the S(_N)2 reaction over the competing E2 elimination pathway, which is prevalent with secondary and tertiary halides.[1][4] Iodides are excellent leaving groups, leading to faster reaction rates compared to bromides or chlorides.[7]
-
-
Reaction under Reflux:
-
Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) with continuous stirring.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
-
Workup and Extraction:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts (potassium carbonate and potassium iodide) using a Büchner funnel and wash the solids with a small amount of 2-butanone.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with 20 mL of 5% aqueous sodium hydroxide solution to remove any unreacted 4-acetamidophenol.
-
Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine (saturated NaCl solution) to remove residual water and inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Isolation and Purification of the Product:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product as a solid.
-
Purify the crude product by recrystallization from an ethanol-water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
-
Caption: Step-by-step experimental workflow for O-alkylation.
Process Optimization and Mechanistic Considerations
-
Choice of Base: While potassium carbonate is a mild and effective base for deprotonating phenols, stronger bases like sodium hydride (NaH) can also be used, especially with less reactive alkylating agents.[4][9] However, NaH is highly reactive and requires strictly anhydrous conditions.[4] For the acidic phenol in 4-acetamidophenol, K₂CO₃ provides a good balance of reactivity and safety.[7]
-
C- vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[8] O-alkylation is generally favored.[10] The use of polar aprotic solvents like 2-butanone or DMF minimizes the solvation of the highly electronegative oxygen atom, leaving it more available for nucleophilic attack and thus promoting O-alkylation over C-alkylation.[8][11]
-
Leaving Group: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[7] If using a less reactive alkyl chloride, the addition of a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction through an in-situ Finkelstein reaction, which converts the alkyl chloride to the more reactive alkyl iodide.[5]
Advanced Protocol: Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis offers a greener and often more efficient alternative to the classical Williamson ether synthesis.[3][12] This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). The PTC catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous to the organic phase where the reaction occurs.[13]
PTC Protocol Outline
-
Combine 4-acetamidophenol, the alkyl halide, and a catalytic amount of TBAB (e.g., 5 mol%) in a suitable organic solvent like toluene.
-
Add an aqueous solution of a base (e.g., 50% NaOH).
-
Stir the biphasic mixture vigorously at an elevated temperature (e.g., 70-80 °C) for several hours.
-
The workup involves separating the organic layer, washing with water, drying, and removing the solvent.
The primary advantages of PTC include the use of inexpensive inorganic bases, the potential to avoid anhydrous solvents, and often faster reaction rates.[3]
Caption: Mechanism of Phase Transfer Catalysis in O-alkylation.
Characterization of the Product
Thorough characterization is essential to confirm the identity and purity of the synthesized O-alkylated 4-acetamidophenol.
| Analytical Technique | Expected Results for N-(4-ethoxyphenyl)acetamide |
| Melting Point | 134-136 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.41 (t, 3H, -OCH₂CH₃), 2.15 (s, 3H, -COCH₃), 4.01 (q, 2H, -OCH₂CH₃), 6.85 (d, 2H, Ar-H), 7.37 (d, 2H, Ar-H), ~7.9 (br s, 1H, -NH).[14] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.8 (-OCH₂CH₃), 24.3 (-COCH₃), 63.6 (-OCH₂CH₃), 114.6 (Ar-C), 121.8 (Ar-C), 131.3 (Ar-C), 156.1 (Ar-C), 168.4 (C=O). |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1660 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend), ~1240 (Ar-O-C stretch), ~830 (para-disubstituted C-H bend).[15] |
| Mass Spectrometry (EI) | m/z 179 [M]⁺, 137 [M - C₂H₄]⁺, 109 [M - C₂H₄ - CO]⁺, 95, 65. |
Safety and Handling
-
4-Acetamidophenol: Harmful if swallowed.[16][17] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Alkyl Halides (e.g., Ethyl Iodide): Alkylating agents are often toxic, flammable, and potential carcinogens. Handle in a well-ventilated fume hood.
-
Bases (e.g., K₂CO₃, NaOH): Corrosive. Avoid contact with skin and eyes.
-
Solvents (e.g., 2-Butanone, Diethyl Ether): Highly flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Conclusion
The O-alkylation of 4-acetamidophenol via the Williamson ether synthesis is a fundamental and versatile reaction in pharmaceutical and organic chemistry. By understanding the underlying S(_N)2 mechanism, researchers can make informed decisions regarding the choice of base, solvent, and alkylating agent to optimize reaction outcomes. This guide provides a robust and reliable protocol for this transformation, along with insights into process optimization and modern, greener alternatives like phase transfer catalysis. Rigorous purification and characterization are paramount to ensure the quality of the final product for its intended application in drug discovery and development.
References
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 29). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]
-
Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Retrieved from [Link]
-
PubChem. (n.d.). Acetaminophen. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
What Is the Mechanism of Phenol Alkylation? (2024, March 20). Exporter China. Retrieved from [Link]
-
Sánchez-Verdú, M. P., et al. (1997). Solvent-free Phase Transfer Catalysis. Improvements in Serine O-Alkylation. ResearchGate. Retrieved from [Link]
-
Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]
-
Muthuselvi, C., et al. (2017, August 24). XRD and spectroscopy analyzes of 4-acetamidophenol grown by single diffusion gel method. ResearchGate. Retrieved from [Link]
-
Denmark, S. E., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Retrieved from [Link]
-
Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. (2018). ResearchGate. Retrieved from [Link]
-
Kumar, P., et al. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. Retrieved from [Link]
-
Carl ROTH. (2025, February 26). Safety Data Sheet: 4-Acetamidophenol ≥95 %. Retrieved from [Link]
- Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils. (1949). Google Patents.
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. (n.d.). eGyanKosh. Retrieved from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. (2017). ResearchGate. Retrieved from [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Baty, J. D., & Robinson, P. R. (1976). Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. PubMed. Retrieved from [Link]
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). PTC Organics, Inc. Retrieved from [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit. Retrieved from [Link]
-
Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). ReactionFlash. Retrieved from [Link]
- Method for the purification of acetaminophen. (1992). Google Patents.
-
FT−IR spectrum of 4-acetamidophenol. (2016). ResearchGate. Retrieved from [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]
-
Chemistry of Enolates - C vs O Alkylation. (2011, February 25). PharmaXChange.info. Retrieved from [Link]
-
What is the product of the reaction between phenol and alkyl halides? (2020, April 9). Quora. Retrieved from [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]
-
Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Retrieved from [Link]
- Fruchey, S. O., et al. (1995). Improved method for the purification of acetaminophen. European Patent Office.
-
Iqbal, S., et al. (2006). Isolation and characterization of a pseudomonas strain that degrades 4-acetamidophenol and 4-aminophenol. PubMed. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. francis-press.com [francis-press.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. phasetransfer.com [phasetransfer.com]
- 14. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 17. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Ethyl 2-(4-acetamidophenoxy)acetate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 2-(4-acetamidophenoxy)acetate, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals engaged in small to medium-scale synthesis. This guide emphasizes the rationale behind experimental choices, from the selection of the stationary and mobile phases to the optimization of the separation gradient. By following this protocol, researchers can consistently achieve high purity of the target compound, effectively removing common impurities associated with its synthesis.
Introduction
Ethyl 2-(4-acetamidophenoxy)acetate is a significant building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). The compound is typically synthesized via the Williamson ether synthesis, reacting paracetamol (4-acetamidophenol) with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base.[1] This reaction, while generally efficient, can result in a crude product containing unreacted starting materials and by-products, necessitating a robust purification strategy. Column chromatography is a widely adopted technique for such purifications due to its high resolving power and adaptability.
This document outlines a detailed protocol for the purification of Ethyl 2-(4-acetamidophenoxy)acetate using silica gel as the stationary phase and a hexane-ethyl acetate gradient as the mobile phase. The principles discussed are grounded in established chromatographic theory and are applicable to a range of automated flash chromatography systems.
Physicochemical Properties of Ethyl 2-(4-acetamidophenoxy)acetate
A thorough understanding of the target molecule's properties is fundamental to designing an effective purification method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄ | [2] |
| Molecular Weight | 237.25 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar structures |
| Polarity | Moderately polar | Inferred from structure |
The presence of an ester, an amide, and an ether functional group contributes to the compound's moderate polarity, making it an ideal candidate for normal-phase chromatography on a polar stationary phase like silica gel.
Synthesis and Potential Impurities
The purification strategy is directly informed by the synthetic route and the likely impurities. A common synthesis involves the reaction of paracetamol with ethyl chloroacetate using a base like potassium carbonate in a suitable solvent such as acetone.[1]
Reaction Scheme:
Potential Impurities:
-
Unreacted Paracetamol: More polar than the desired product due to the free phenolic hydroxyl group.
-
Unreacted Ethyl Chloroacetate: Less polar than the product.
-
Potassium Carbonate and other inorganic salts: Highly polar and generally insoluble in the organic solvents used for chromatography.
-
Side-products: Potential for O-alkylation vs. N-alkylation, though O-alkylation is favored under these conditions.
Purification Workflow
The purification process follows a logical sequence from initial analysis of the crude material by Thin Layer Chromatography (TLC) to the final separation using automated flash column chromatography.
Caption: Workflow for the purification of Ethyl 2-(4-acetamidophenoxy)acetate.
Experimental Protocols
Materials and Reagents
-
Crude Ethyl 2-(4-acetamidophenoxy)acetate
-
Silica gel for flash chromatography (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (for cleaning)
-
Glass vials for fraction collection
-
Automated flash chromatography system
-
Rotary evaporator
Step 1: Thin Layer Chromatography (TLC) for Method Development
Rationale: TLC is a rapid and indispensable tool for determining the optimal mobile phase composition for column chromatography. The goal is to achieve good separation between the target compound and its impurities, with an ideal Rf value for the target compound between 0.2 and 0.4 for effective column separation.[3] A common solvent system for compounds of moderate polarity is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[4]
Protocol:
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto the baseline of the TLC plates.
-
Place the TLC plates into the developing chambers and allow the solvent front to ascend to near the top of the plate.
-
Visualize the separated spots under UV light (254 nm). The target compound should be UV active due to the aromatic ring.
-
Calculate the Rf value for each spot in each solvent system.
-
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
-
Select the solvent system that provides the best separation of the target compound from impurities with an Rf value in the optimal range. For a compound of this nature, a starting point of 7:3 hexane:ethyl acetate is recommended.
| Hexane:Ethyl Acetate (v/v) | Expected Rf of Target Compound (Approximate) | Observations |
| 9:1 | < 0.1 | Little movement, too non-polar. |
| 7:3 | 0.2 - 0.3 | Good starting point for separation.[3] |
| 1:1 | 0.5 - 0.6 | May provide faster elution but potentially poorer separation from less polar impurities.[3] |
Step 2: Automated Flash Column Chromatography Protocol
Rationale: Automated flash chromatography offers significant advantages over manual setups, including higher resolution, faster run times, and reproducible results. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to ensure that less polar impurities elute first, followed by the target compound, and then the more polar impurities.[5]
Protocol:
-
Column Selection and Equilibration:
-
Based on the amount of crude material, select an appropriately sized pre-packed silica gel column. For 100-500 mg of crude product, a 12-24 g column is typically suitable.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) for several column volumes until a stable baseline is achieved on the detector.
-
-
Sample Preparation and Loading:
-
Dissolve the crude Ethyl 2-(4-acetamidophenoxy)acetate in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble compounds, dry loading is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a solvent, adding the silica gel, and evaporating the solvent under reduced pressure to obtain a free-flowing powder.
-
Load the prepared sample onto the column.
-
-
Chromatographic Run:
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate
-
Flow Rate: Dependent on column size (e.g., 18-30 mL/min for a 24 g column).
-
Detection: UV at 254 nm.
-
Gradient:
-
Initial Conditions: 5-10% B (hold for 2 column volumes). This allows for the elution of very non-polar impurities.
-
Linear Gradient: Increase from 10% B to 40% B over 10-15 column volumes. This is the primary separation range for the target compound.
-
Final Hold: Hold at 40-50% B for 2-3 column volumes to elute more polar impurities.
-
Column Wash: A final wash with a higher concentration of a more polar solvent like methanol may be necessary to remove strongly retained impurities.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze the collected fractions by TLC using the optimized solvent system from Step 1 to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified Ethyl 2-(4-acetamidophenoxy)acetate.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR and HPLC.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. Consider a shallower gradient. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Peak Tailing | Sample is too acidic or basic. | Add a small amount of a modifier (e.g., 0.1% acetic acid or triethylamine) to the mobile phase. |
| Sample is interacting strongly with the silica. | Consider a different stationary phase or a more polar mobile phase. | |
| Product does not elute | Mobile phase is not polar enough. | Increase the percentage of ethyl acetate in the gradient or switch to a more polar solvent system (e.g., dichloromethane/methanol). |
| Co-elution of impurities | Impurity has a similar polarity to the product. | Use a shallower gradient, a longer column, or a different solvent system to improve resolution. |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of Ethyl 2-(4-acetamidophenoxy)acetate using automated flash column chromatography. By systematically developing the method starting with TLC and employing a well-designed gradient elution, researchers can achieve high purity of the target compound, which is essential for subsequent applications in drug development and synthesis. The principles outlined herein are broadly applicable to the purification of other moderately polar organic compounds.
References
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. 2022. Available at: [Link]
-
Synthesis of Ethyl 2-(4-acetamidophenoxy)propanoate. PrepChem. Available at: [Link][6]
-
PubChem Compound Summary for CID 309738, Ethyl 2-(4-acetamidophenoxy)acetate. National Center for Biotechnology Information. Available at: [Link][2]
-
Synthesis and Antimicrobial Activity of New Synthesized Paracetamol Derivatives and Their Acyclic Nucleoside Analogues. International Journal of Scientific and Research Publications. 2013. Available at: [Link][1]
-
Which sample solvents work best with normal-phase flash column chromatography? Biotage. 2023. Available at: [Link][7]
-
Thin Layer Chromatography. University of California, Los Angeles, Department of Chemistry and Biochemistry. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025. Available at: [Link][5]
-
Thin Layer Chromatography (TLC) of Tb3 Compound... ResearchGate. Available at: [Link][3]
-
Day 3 Procedure - Thin-layer Chromatography. Chemistry LibreTexts. 2020. Available at: [Link][8]
Sources
- 1. ijsrp.org [ijsrp.org]
- 2. Ethyl 2-(4-acetamidophenoxy)acetate | C12H15NO4 | CID 309738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. biotage.com [biotage.com]
- 8. chem.libretexts.org [chem.libretexts.org]
"Ethyl 2-(4-acetamidophenoxy)acetate" derivatization for biological assays
An Application Guide for the Derivatization of Ethyl 2-(4-acetamidophenoxy)acetate for Advanced Biological Assays
Authored by a Senior Application Scientist
Abstract
Ethyl 2-(4-acetamidophenoxy)acetate is a molecule of significant interest due to its structural relationship to Acetaminophen (Paracetamol), a widely used analgesic and antipyretic agent.[1][2] This relationship suggests a potential for related biological activities and makes it a compelling scaffold for chemical probe development. However, the native compound lacks the necessary functionalities for direct application in many modern biological assays, which require methods for detection, visualization, or affinity-based capture. This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of Ethyl 2-(4-acetamidophenoxy)acetate. We will explore the chemical logic behind converting the parent molecule into versatile intermediates and their subsequent conjugation to reporter tags, such as fluorophores and biotin, enabling a wide range of applications in cell biology and drug discovery.
Introduction: The Rationale for Derivatization
The core structure of Ethyl 2-(4-acetamidophenoxy)acetate, with its acetamide and ethyl ester moieties, presents specific handles for chemical modification.[3] Derivatization is the process of chemically modifying a compound to introduce new properties or functional groups, making it suitable for specific analytical or biological applications.[4][5] For a compound like Ethyl 2-(4-acetamidophenoxy)acetate, the primary motivations for derivatization are:
-
Introduction of Reporter Groups: To track the molecule within biological systems, it can be tagged with fluorescent dyes for cellular imaging or with affinity labels like biotin for pull-down assays.
-
Creation of Bioconjugates: The molecule can be linked to larger biomolecules, such as proteins, to generate immunogens for antibody production or to create targeted drug delivery systems.
-
Development of Analytical Reagents: Derivatization can enable the quantification of the compound in complex biological matrices through techniques like HPLC or immunoassays.[6][7]
The most strategic and versatile approach for derivatizing this molecule begins with the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This acid then serves as a universal anchor point for subsequent conjugation reactions.
Core Derivatization Strategy: From Ester to Versatile Carboxylic Acid
The ethyl ester of the parent compound is the most accessible functional group for modification. Base-catalyzed hydrolysis provides a clean and efficient route to convert the relatively inert ester into a highly reactive carboxylic acid. This two-step process is the foundation for creating a wide array of functional probes.
Caption: Core two-step derivatization workflow.
Protocol 1: Synthesis of 2-(4-acetamidophenoxy)acetic acid
This protocol details the saponification (base-catalyzed hydrolysis) of the ethyl ester. The resulting carboxylic acid is a critical building block for further derivatization.
Rationale: Lithium hydroxide (LiOH) is often preferred for ester hydrolysis as it can be effective at room temperature, minimizing potential side reactions that might occur at higher temperatures with stronger bases like NaOH. The reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
Materials:
-
Ethyl 2-(4-acetamidophenoxy)acetate (MW: 237.25 g/mol )[3]
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC mobile phase (e.g., 10% Methanol in Dichloromethane)
Procedure:
-
Dissolution: Dissolve Ethyl 2-(4-acetamidophenoxy)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio). A typical concentration would be 0.1 M.
-
Addition of Base: Add LiOH·H₂O (1.5 eq) to the solution. Ensure it dissolves completely.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC every 30-60 minutes. The product spot (carboxylic acid) will be more polar (lower Rf) than the starting material (ester). The reaction is typically complete within 2-4 hours.
-
Quenching and Acidification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and then acidify to pH 2-3 by slowly adding 1 M HCl. A white precipitate of the carboxylic acid product should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them once with water, followed by once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(4-acetamidophenoxy)acetic acid. The product can be further purified by recrystallization if necessary.
| Parameter | Recommended Condition | Rationale |
| Solvent | THF/Water mixture | Ensures solubility of both the nonpolar ester and the ionic hydroxide. |
| Base | LiOH·H₂O (1.5 eq) | Mild conditions, reduces risk of amide hydrolysis. Excess ensures reaction completion. |
| Temperature | Room Temperature | Sufficient for hydrolysis without degrading the product. |
| pH at Workup | 2-3 | Ensures complete protonation of the carboxylate to the neutral carboxylic acid for efficient extraction into an organic solvent. |
Conjugation to Biological Probes via Amide Coupling
With the carboxylic acid intermediate in hand, the next step is to conjugate it to a molecule of interest that contains a primary amine. This is most reliably achieved using carbodiimide chemistry, specifically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide).
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in water and can hydrolyze back to the carboxylic acid. NHS reacts with the intermediate to form a more stable NHS-ester, which then efficiently reacts with a primary amine to form a stable amide bond.
Protocol 2: General Procedure for EDC/NHS Amide Coupling
This protocol describes the conjugation of the synthesized carboxylic acid to an amine-containing reporter molecule (e.g., a fluorescent dye-amine, biotin-amine).
Materials:
-
2-(4-acetamidophenoxy)acetic acid (from Protocol 1)
-
EDC Hydrochloride
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule (e.g., Biotin-PEG-Amine, Fluorescein-amine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate-Buffered Saline (PBS) for purification
Procedure:
-
Activation of Carboxylic Acid: In an anhydrous solvent (DMF or DMSO), dissolve 2-(4-acetamidophenoxy)acetic acid (1.0 eq), NHS (1.2 eq), and EDC (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to form the NHS-ester.
-
Coupling Reaction: In a separate tube, dissolve the amine-containing molecule (1.0-1.1 eq) in anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (2.0 eq) to act as a non-nucleophilic base.
-
Combine and React: Add the activated NHS-ester solution from step 1 to the amine solution from step 2. Let the reaction proceed at room temperature for 4-12 hours or overnight.
-
Purification: The purification method will depend on the nature of the final product. For large molecules, dialysis or size-exclusion chromatography can be used. For smaller molecules, Reverse-Phase HPLC is the method of choice to separate the final conjugate from unreacted starting materials and byproducts.
Applications in Biological Assays
The derivatized probes can now be used in a variety of powerful biological experiments.
Application 1: Visualizing Cellular Uptake with a Fluorescent Probe
By conjugating the core molecule to a fluorophore (e.g., FITC, Rhodamine), researchers can directly visualize its entry and localization within living cells using fluorescence microscopy.
Caption: Workflow for a cellular uptake experiment.
Brief Protocol:
-
Seed cells (e.g., HeLa or HepG2) onto glass-bottom dishes.[8]
-
Allow cells to adhere overnight.
-
Prepare a working solution of the fluorescently-labeled Ethyl 2-(4-acetamidophenoxy)acetate derivative in cell culture media (e.g., 1-10 µM).
-
Replace the media in the dishes with the probe-containing media.
-
Incubate for a specific time course (e.g., 30 min, 2h, 6h).
-
Wash the cells three times with warm PBS to remove the excess probe.
-
Add fresh media or a suitable imaging buffer.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Application 2: Target Identification via Affinity-Based Pull-Down
A biotinylated derivative can be used as a "bait" to capture its protein binding partners from a complex cell lysate. This is a cornerstone technique for target deconvolution in drug discovery.
Principle: The incredibly high affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁴ M) allows for the efficient and specific capture of the biotinylated probe, along with any proteins it is bound to.
Caption: Affinity-based protein pull-down workflow.
Brief Protocol:
-
Prepare a native protein lysate from the cells or tissue of interest.
-
Incubate the lysate with the biotinylated derivative (and a vehicle control) for 1-4 hours at 4°C.
-
Add streptavidin-conjugated magnetic or agarose beads and incubate for another hour to capture the probe-protein complexes.
-
Use a magnet or centrifugation to collect the beads. Discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting for a candidate target or by mass spectrometry for unbiased target identification.
Conclusion
The derivatization of Ethyl 2-(4-acetamidophenoxy)acetate, a compound with structural similarities to paracetamol, opens up a vast array of possibilities for biological investigation.[2][8] By following a strategic, two-step chemical modification—hydrolysis of the ethyl ester followed by robust amide coupling—researchers can generate custom probes tailored for specific and sophisticated biological assays. The protocols and applications outlined in this guide provide a solid foundation for scientists and drug development professionals to explore the cellular mechanisms, binding partners, and potential therapeutic applications of this intriguing molecular scaffold.
References
-
Altowyan, M. S., Soliman, S. M., Ismail, M. M., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(21), 7235. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 309738, Ethyl 2-(4-acetamidophenoxy)acetate. Retrieved from [Link]
-
ResearchGate (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available from: [Link]
-
Chhanikar, A. et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. Available from: [Link]
-
Begum, S. et al. (2023). A Short Review on Biological Activities of Paracetamol Derivatives. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information (1993). Paracetamol (Acetaminophen). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Available from: [Link]
-
ResearchGate (2022). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). Available from: [Link]
-
Greyhound Chromatography (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
-
PubMed (2020). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Available from: [Link]
-
JYX (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available from: [Link]
-
Journal of Biochemical Technology (2024). Analysis of Biological Activity Like Antioxidant, Antimicrobial, and DNA Damage of Paracetamol. Available from: [Link]
-
ResearchGate (n.d.). Development of new chemical derivatization assays for quantitative evaluation of chemical analytes with polar functional groups. Retrieved from [Link]
-
Begum, S. et al. (2023). A Short Review on Biological Activities of Paracetamol Derivatives. GSC Biological and Pharmaceutical Sciences, 22(2), 143-155. Available from: [Link]
Sources
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. A Short Review on Biological Activities of Paracetamol Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Ethyl 2-(4-acetamidophenoxy)acetate | C12H15NO4 | CID 309738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Ethyl 2-(4-acetamidophenoxy)acetate
Introduction: Unveiling the Bioactivity of a Novel Acetaminophen Analogue
Ethyl 2-(4-acetamidophenoxy)acetate is a chemical entity structurally related to acetaminophen (paracetamol), a widely used analgesic and antipyretic. While its primary documented use is as a synthetic precursor for novel dual hypoglycemic agents targeting glucokinase (GK) and PPARγ, its inherent biological activities remain largely unexplored[1][2][3]. The structural similarities to acetaminophen suggest a potential for analgesic, anti-inflammatory, and cytotoxic effects. Furthermore, its role as a building block for hypoglycemic compounds indicates a plausible interaction with metabolic pathways.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of Ethyl 2-(4-acetamidophenoxy)acetate. The following protocols are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.
Compound Profile: Ethyl 2-(4-acetamidophenoxy)acetate
| Property | Value | Source |
| IUPAC Name | ethyl 2-(4-acetamidophenoxy)acetate | [4] |
| Synonyms | ethyl [4-(acetylamino)phenoxy]acetate | [4] |
| CAS Number | 67202-81-7 | [4] |
| Molecular Formula | C12H15NO4 | [4] |
| Molecular Weight | 237.25 g/mol | [4] |
| Appearance | Solid (form may vary) | [5] |
Experimental Design Philosophy: A Multi-Faceted Approach to Bioactivity Screening
Given the limited data on Ethyl 2-(4-acetamidophenoxy)acetate, a tiered approach to cell-based screening is recommended. This workflow is designed to first establish a cytotoxicity profile, followed by an investigation into its potential anti-inflammatory, anti-diabetic, and pro-apoptotic activities.
Figure 1: Tiered experimental workflow for characterizing the bioactivity of Ethyl 2-(4-acetamidophenoxy)acetate.
Part 1: Cytotoxicity Profiling
A fundamental first step in characterizing any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentrations to be used in subsequent mechanistic assays.
MTT Assay for Cell Viability
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of Ethyl 2-(4-acetamidophenoxy)acetate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH Assay for Cytotoxicity
Scientific Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.[1]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Part 2: Anti-Inflammatory Activity
Chronic inflammation is implicated in numerous diseases. The structural similarity of Ethyl 2-(4-acetamidophenoxy)acetate to known anti-inflammatory agents warrants an investigation into its effects on inflammatory mediators.
Griess Assay for Nitric Oxide Production
Scientific Principle: Nitric oxide (NO) is a key signaling molecule in inflammation. The Griess assay is a colorimetric method that detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[9] The assay involves a two-step diazotization reaction in which a chromophore with a strong absorbance at 540 nm is formed.[4]
Protocol:
-
Cell Culture: Use a macrophage cell line such as RAW 264.7, which produces significant amounts of NO upon stimulation.
-
Cell Seeding and Stimulation: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of Ethyl 2-(4-acetamidophenoxy)acetate for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 50 µL of the culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
ELISA for Prostaglandin E2 (PGE2)
Scientific Principle: Prostaglandin E2 (PGE2) is a principal mediator of inflammation. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify its levels in cell culture supernatants.[5][10] In this assay, PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibody sites.[5]
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the Griess assay protocol.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for a commercial PGE2 ELISA kit. This typically involves adding the supernatant and a PGE2-enzyme conjugate to an antibody-coated plate, followed by incubation, washing, and addition of a substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Calculate the PGE2 concentration from a standard curve.
Part 3: Metabolic & Anti-diabetic Effects
Given its intended use as a precursor for hypoglycemic agents, it is crucial to assess the direct effects of Ethyl 2-(4-acetamidophenoxy)acetate on glucose metabolism.
Glucose Uptake Assay
Scientific Principle: This assay measures the uptake of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), into cells. An increase in glucose uptake is a key indicator of improved insulin sensitivity.
Protocol:
-
Cell Culture: Use a cell line relevant to glucose metabolism, such as 3T3-L1 adipocytes or C2C12 myotubes.
-
Serum Starvation: Differentiate the cells and then serum-starve them for 3-4 hours.
-
Compound Treatment: Treat the cells with various concentrations of Ethyl 2-(4-acetamidophenoxy)acetate for a specified period (e.g., 1-2 hours). Include a positive control such as insulin.
-
Glucose Analog Addition: Add 2-NBDG to the cells and incubate for 30-60 minutes.
-
Washing: Wash the cells with cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence to the amount of protein in each well and express the results as a fold change relative to the untreated control.
Western Blot for Insulin Signaling Pathway Activation
Scientific Principle: The insulin signaling pathway is central to glucose homeostasis.[11][12] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt (Protein Kinase B), as a marker of its activation.
Figure 2: Simplified insulin signaling pathway leading to glucose uptake.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2 hepatocytes) and treat with Ethyl 2-(4-acetamidophenoxy)acetate, followed by a short stimulation with insulin.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-Akt to total Akt.
Part 4: Oxidative Stress & Apoptosis
Investigating the potential of Ethyl 2-(4-acetamidophenoxy)acetate to induce oxidative stress and apoptosis is crucial, especially if cytotoxicity is observed.
DCFH-DA Assay for Reactive Oxygen Species (ROS)
Scientific Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay measures intracellular ROS levels.[2][13] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[14]
Protocol:
-
Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with Ethyl 2-(4-acetamidophenoxy)acetate.
-
DCFH-DA Loading: Wash the cells and incubate with DCFH-DA (10-20 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation/emission ~485/535 nm).
-
Data Analysis: Express ROS production as a percentage of a positive control (e.g., H2O2).
Caspase-3 Activity Assay
Scientific Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway.[15] Its activity can be measured using a fluorogenic substrate that releases a fluorescent molecule upon cleavage by active caspase-3.[16]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound, then lyse them to release cellular contents.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence (excitation/emission ~380/460 nm).
-
Data Analysis: Quantify caspase-3 activity relative to a standard curve or as a fold change over the control.
Annexin V-FITC Apoptosis Assay
Scientific Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[3] Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.[3]
Protocol:
-
Cell Treatment: Treat cells with Ethyl 2-(4-acetamidophenoxy)acetate.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[17][18]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Barakat, A. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(19), 6599. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 309738, Ethyl 2-(4-acetamidophenoxy)acetate. Retrieved January 23, 2026 from [Link].
-
ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved January 23, 2026 from [Link]
-
JYX (University of Jyväskylä). (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved January 23, 2026 from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved January 23, 2026 from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved January 23, 2026 from [Link]
-
Kjær, S., et al. (2010). Glucose sensing in the pancreatic beta cell: a computational systems analysis. BMC Systems Biology, 4, 65. [Link]
-
ResearchGate. (2023). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. Retrieved January 23, 2026 from [Link]
-
Protocols.io. (2019). Protocol Griess Test. Retrieved January 23, 2026 from [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved January 23, 2026 from [Link]
-
RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Retrieved January 23, 2026 from [Link]
-
Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. Retrieved January 23, 2026 from [Link]
-
Zhu, Y.-X., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols, 2(3), 100728. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 23, 2026 from [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved January 23, 2026 from [Link]
-
Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved January 23, 2026 from [Link]
-
NIH. (n.d.). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Retrieved January 23, 2026 from [Link]
-
ELK Biotechnology. (n.d.). Human PGE2(Prostaglandin E2) ELISA Kit. Retrieved January 23, 2026 from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved January 23, 2026 from [Link]
-
Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved January 23, 2026 from [Link]
- Google Patents. (n.d.). Cellular antioxidant activity (caa) assay.
-
Assay Genie. (n.d.). Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. Retrieved January 23, 2026 from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 23, 2026 from [Link]
-
MDPI. (n.d.). Dependency of Glucose Homeostasis on Pancreatic Enzymes with Special Reference to Amylase; Study on Healthy and Exocrine Pancreatic Insufficient Pigs. Retrieved January 23, 2026 from [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved January 23, 2026 from [Link]
-
ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Retrieved January 23, 2026 from [Link]
-
NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved January 23, 2026 from [Link]
-
NIH. (n.d.). Sensing the Insulin Signaling Pathway with an Antibody Array. Retrieved January 23, 2026 from [Link]
-
ResearchGate. (n.d.). Western blot analysis of insulin receptor activation and downstream... | Download Scientific Diagram. Retrieved January 23, 2026 from [Link]
Sources
- 1. LDH cytotoxicity assay [protocols.io]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Glucose sensing in the pancreatic beta cell: a computational systems analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. mpbio.com [mpbio.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. dojindo.com [dojindo.com]
- 18. Annexin V-FITC Kit Protocol [hellobio.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-(4-acetamidophenoxy)acetate
Introduction
Welcome to the technical support center for Ethyl 2-(4-acetamidophenoxy)acetate (CAS No. 67202-81-7). This molecule, an ester derivative of the widely known active pharmaceutical ingredient (API) acetaminophen, is a key intermediate in various research and drug development pipelines.[1] Achieving high purity is critical for ensuring reproducible results in downstream applications and for meeting stringent regulatory standards.
This guide provides in-depth, experience-driven answers to common purification challenges. It is structured to help you diagnose issues, select the appropriate purification strategy, and execute validated protocols to achieve the desired purity of your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers working with Ethyl 2-(4-acetamidophenoxy)acetate.
Q1: What are the most common impurities I should expect after synthesizing Ethyl 2-(4-acetamidophenoxy)acetate?
A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis is the Williamson ether synthesis, involving the reaction of 4-acetamidophenol (acetaminophen) with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate (K₂CO₃).
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Name | Origin | Removal Strategy |
|---|---|---|---|
| Unreacted Starting Material | 4-Acetamidophenol | Incomplete reaction. | Aqueous base wash (e.g., dilute NaOH) to deprotonate the acidic phenol, making it water-soluble. |
| Unreacted Reagent | Ethyl Bromoacetate | Used in excess; highly reactive. | Aqueous washes; volatile, so can be removed under high vacuum. |
| Hydrolysis By-product | 2-(4-acetamidophenoxy)acetic acid | Hydrolysis of the final ester product during workup, especially under basic conditions. | Aqueous base wash (forms a water-soluble carboxylate salt). |
| O-vs-C Alkylation By-product | Ethyl 2-(2-acetyl-5-hydroxyphenylamino)acetate | Minor side reaction where alkylation occurs on the aromatic ring instead of the phenolic oxygen. | Column chromatography is typically required. |
| Colored Impurities | N/A (Often phenolic oxidation products) | Oxidation of unreacted 4-acetamidophenol or other phenolic species, especially when exposed to air and base. | Recrystallization with activated carbon treatment. |
Q2: How can I quickly assess the purity of my synthesized product?
A2: A combination of two simple techniques provides a reliable preliminary assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude product, the starting material (4-acetamidophenol), and a co-spot (crude + starting material) on a silica gel plate. A typical mobile phase is 30-50% ethyl acetate in hexanes. A pure product should show a single spot, well-separated from the more polar 4-acetamidophenol spot which will have a lower Rf value.
-
Melting Point Analysis: A pure, crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically cause melting point depression and broadening. The reported melting point can be used as a benchmark, though this specific compound's literature value is not widely cited, values for similar structures suggest a range of 100-130°C is expected.
Q3: My final product has a distinct pink or brownish color. What causes this and is it a major issue?
A3: This is a very common observation. The color is almost always due to trace amounts of oxidized phenolic impurities. While often present in small quantities (<1%), these colored species can interfere with certain biological assays and are unacceptable for late-stage drug development. The color indicates that unreacted 4-acetamidophenol or related compounds are present and have been oxidized. This can be effectively remedied using an activated carbon treatment during recrystallization.
Section 2: Troubleshooting Guide for Purification Issues
This guide provides a structured approach to solving specific problems you may encounter during the purification process.
Problem: Low Purity Confirmed After Initial Work-up
-
Symptoms: Multiple spots on TLC, a broad and depressed melting point, or extra peaks in the ¹H NMR spectrum (especially in the aromatic or acetyl regions).
-
Causality Analysis: This outcome points to significant quantities of unreacted starting materials or by-products remaining after the initial aqueous extraction. Standard workups may be insufficient if the reaction did not go to completion or if emulsions formed during extraction, trapping impurities in the organic layer.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Purity Issues.
Problem: Product Fails to Crystallize and Remains an Oil
-
Symptoms: After evaporating the solvent, the product is a viscous, sticky oil or gum instead of a free-flowing solid.
-
Causality Analysis: This is typically caused by one of two factors:
-
Residual Solvent: Solvents like ethyl acetate or acetone can be difficult to remove completely on a rotovap and can prevent the solid lattice from forming.
-
High Impurity Load: A significant amount of impurities can act as a "eutectic mixture," depressing the melting point of the compound below room temperature.
-
-
Solutions:
-
High Vacuum Drying: Place the flask containing the oil on a high vacuum line (with a cold trap) for several hours. Gentle heating (30-40 °C) can aid solvent removal but be cautious of potential degradation if impurities are present.
-
Trituration: This technique involves stirring the oil with a solvent in which the desired product is insoluble (or poorly soluble), but the impurities are soluble. For this compound, try adding cold diethyl ether or a hexanes/ethyl acetate mixture (e.g., 4:1) to the oil and vigorously scratching the side of the flask with a glass rod to induce nucleation. The product should precipitate as a solid, which can then be filtered.
-
Section 3: Validated Purification Protocols
Protocol A: Recrystallization from an Ethyl Acetate/Hexanes System
Recrystallization is the most effective method for removing small amounts of impurities and improving the crystalline form of the product. The principle is to dissolve the crude compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solvent.
Table 2: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
|---|---|
| Ethyl Acetate / Hexanes | The product is very soluble in hot ethyl acetate but poorly soluble in hexanes. This solvent/anti-solvent system provides excellent control over the crystallization process. |
| Ethanol / Water | Similar to the above, the product is soluble in hot ethanol. Adding water as an anti-solvent will reduce its solubility and promote crystallization.[2] |
| Isopropanol | A single-solvent system that can be effective if the solubility gradient between hot and cold is sufficiently steep. |
Step-by-Step Methodology:
-
Place the crude Ethyl 2-(4-acetamidophenoxy)acetate in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethyl acetate (a good starting point is ~3-5 mL per gram of crude product) while stirring and heating until the solid is fully dissolved.
-
(Optional - See Protocol C) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 5-10 minutes.
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the activated carbon). This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clear filtrate to cool slowly to room temperature. Cover the flask with a watch glass. You should see crystals begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight. Confirm purity by TLC and melting point analysis.
Protocol B: Flash Column Chromatography
This technique is necessary when dealing with by-products that have similar solubility profiles to the desired product, such as the C-alkylation product mentioned in Table 1.
Caption: Workflow for Flash Column Chromatography Purification.
Step-by-Step Methodology:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Prepare the Sample: Dissolve your crude product in a minimum amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (~2-3 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method, which leads to better separation.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elute: Add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel. The compounds will separate based on their polarity; less polar compounds will travel down the column faster.
-
Collect and Analyze: Collect the eluent in a series of test tubes. Spot each fraction on a TLC plate to determine which ones contain your pure product. The product (Rf ~0.4-0.5 in 40% EtOAc/Hexanes) will elute after non-polar impurities but before the highly polar 4-acetamidophenol.
-
Combine and Evaporate: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.
Protocol C: Activated Carbon Treatment for Color Removal
-
Follow steps 1 and 2 of the recrystallization protocol (Protocol A).
-
Remove the flask from the heat source and let it cool for a minute to prevent violent bumping.
-
Add a very small amount of activated carbon (charcoal) to the hot solution – typically 1-2% of the solute's weight is sufficient. A small spatula tip is usually enough for a 1-5 gram scale.
-
Add a new stir bar (the old one may be coated) and gently re-heat the mixture to boiling for 5-10 minutes. The carbon will adsorb the large, flat, colored impurity molecules.
-
Proceed with step 4 of the recrystallization protocol, ensuring the hot filtration is done carefully to remove all the fine black carbon particles. Using a pad of Celite® over the filter paper can aid in this process.
Section 4: Purity Assessment Guide
Accurate assessment is key to validating your purification.
¹H NMR Spectroscopy: This is the gold standard for confirming the structure and purity. The absence of peaks corresponding to starting materials or solvents is a strong indicator of high purity.
Table 3: Expected ¹H NMR Signals (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.50 | d | 2H | Aromatic protons ortho to -NHAc |
| ~ 6.90 | d | 2H | Aromatic protons ortho to -OCH₂ |
| ~ 7.30 | br s | 1H | -NH proton |
| ~ 4.60 | s | 2H | -OCH₂- |
| ~ 4.25 | q | 2H | Ethyl -OCH₂- |
| ~ 2.15 | s | 3H | Acetyl -CH₃ |
| ~ 1.30 | t | 3H | Ethyl -CH₃ |
Note: The broad singlet for the NH proton may sometimes be difficult to observe. The key diagnostic signals are the two distinct aromatic doublets and the singlet for the ether methylene group (-OCH₂-).
References
-
Altowyan, M.S., Soliman, S.M., Ismail, M.M.F., Haukka, M., Barakat, A., & Ayoup, M.S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link]
-
MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
-
JYX (University of Jyväskylä). (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
-
PubChem. (n.d.). Ethyl 2-(4-acetamidophenoxy)acetate. National Center for Biotechnology Information. [Link]
-
PrepChem. (2023). Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. [Link]
-
Murray, S., & Boobis, A. R. (1991). Combined assay for phenacetin and paracetamol in plasma using capillary column gas chromatography-negative-ion mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 568(2), 341-350. [Link]
Sources
Challenges in the scale-up synthesis of "Ethyl 2-(4-acetamidophenoxy)acetate"
Welcome to the technical support center for the synthesis of Ethyl 2-(4-acetamidophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience.
Section 1: Troubleshooting Guide for Scale-Up Synthesis
This section provides in-depth solutions to specific problems you may encounter during the scale-up of the Williamson ether synthesis of Ethyl 2-(4-acetamidophenoxy)acetate from 4-acetamidophenol (paracetamol) and an ethyl haloacetate.
Issue 1: Low Yield of Ethyl 2-(4-acetamidophenoxy)acetate
Question: We are experiencing significantly lower yields upon scaling up the synthesis from lab (grams) to pilot plant (kilograms) scale. What are the likely causes and how can we mitigate this?
Answer:
Low yields during scale-up are a common challenge and can stem from several factors that are often negligible at the lab scale. The primary culprits are typically related to mass and heat transfer limitations, as well as reaction selectivity.
Probable Causes & Solutions:
| Probable Cause | In-Depth Explanation & Recommended Action |
| Poor Mass Transfer & Inefficient Mixing | At a larger scale, achieving uniform mixing of solid reactants (paracetamol and base, e.g., K₂CO₃) within the liquid phase becomes more challenging.[1][2] This can lead to localized areas of low reactant concentration, slowing down the reaction rate and promoting side reactions. Action: 1. Agitator Design and Speed: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine for solid suspension) and that the agitation speed is optimized to ensure a homogenous slurry.[3] Computational Fluid Dynamics (CFD) modeling can be beneficial for optimizing mixing parameters.2. Staged Reagent Addition: Instead of adding all solids at once, consider a staged addition or creating a slurry of the solids in a portion of the solvent before adding the alkylating agent. |
| Inadequate Temperature Control (Exothermic Reaction) | The Williamson ether synthesis is an exothermic reaction.[4][5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] This can lead to localized "hot spots" which can accelerate side reactions, such as the decomposition of the product or reactants, and potentially lead to a runaway reaction.[4][5] Action: 1. Reactor Cooling: Utilize a reactor with a cooling jacket and ensure the heat transfer fluid is at an appropriate temperature and flow rate. 2. Controlled Reagent Addition: Add the more reactive reagent (typically the ethyl haloacetate) slowly and in a controlled manner to manage the rate of heat generation.[6] |
| Side Reaction: N-Alkylation | Paracetamol has two nucleophilic sites: the phenoxide oxygen (leading to the desired O-alkylation) and the amide nitrogen (leading to the undesired N-alkylation).[7][8][9] While O-alkylation is generally favored under basic conditions due to the higher acidity of the phenolic proton, changes in reaction conditions at scale can alter this selectivity. Action: 1. Optimize Base and Solvent: The choice of base and solvent is critical. A moderately strong base like potassium carbonate is often preferred over stronger bases like sodium hydride to minimize the deprotonation of the less acidic amide proton. Polar aprotic solvents like DMF or acetone can favor O-alkylation.[10] 2. Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst, such as a quaternary ammonium salt, can significantly improve the reaction rate and selectivity for O-alkylation, especially in a biphasic system.[11][12][13] This is a highly recommended strategy for industrial-scale synthesis. |
Issue 2: Impurity Profile and Product Purity Concerns
Question: Our scaled-up batches of Ethyl 2-(4-acetamidophenoxy)acetate show a higher level of impurities, particularly unreacted paracetamol and a significant unknown byproduct. How can we identify and control these impurities?
Answer:
Maintaining a consistent and low impurity profile is paramount for pharmaceutical intermediates. The increased impurities at scale are often a consequence of the issues discussed above (poor mixing, temperature excursions) and challenges in downstream processing.
Common Impurities and Control Strategies:
| Impurity | Identification & Cause | Control & Mitigation Strategy |
| Unreacted 4-Acetamidophenol (Paracetamol) | Identification: HPLC, TLC. Cause: Incomplete reaction due to poor mass transfer, insufficient reaction time, or deactivation of the alkylating agent. | Mitigation: 1. Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the disappearance of the starting material and ensure the reaction goes to completion.2. Optimize Stoichiometry: A slight excess of the ethyl haloacetate may be used, but this must be balanced against the formation of other impurities. |
| N-Alkylated Paracetamol | Identification: LC-MS, NMR.[14] Cause: As discussed in Issue 1, this is a common side product. Its formation can be exacerbated by high temperatures and the choice of a very strong base.[7][8] | Mitigation: 1. Strict Temperature Control: Maintain the reaction temperature within the validated range.2. Judicious Choice of Base: Use a base that selectively deprotonates the phenolic hydroxyl group. |
| Diclofenac (if used as a precursor to Aceclofenac) | Identification: HPLC. Cause: In the broader context of aceclofenac synthesis, where Ethyl 2-(4-acetamidophenoxy)acetate is an intermediate, impurities from the preceding steps can carry over.[15][16][17] | Mitigation: 1. Purification of Starting Materials: Ensure the purity of the starting paracetamol meets the required specifications. |
| Products of Ester Hydrolysis | Identification: HPLC. Cause: Presence of water in the reaction mixture can lead to the hydrolysis of the ethyl acetate moiety, forming the corresponding carboxylic acid. | Mitigation: 1. Use of Anhydrous Solvents and Reagents: Ensure all solvents and reagents are sufficiently dry before use. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for scaling up this synthesis?
A1: The ideal solvent should be polar aprotic to facilitate the S_N2 reaction, have a suitable boiling point for the reaction temperature, and be amenable to large-scale handling and recovery. While solvents like DMF and DMSO are excellent for this type of reaction at the lab scale, their high boiling points and potential for decomposition can pose challenges for removal and purification at an industrial scale. Acetone and methyl ethyl ketone (MEK) are often preferred for larger-scale operations due to their lower boiling points, which simplify solvent stripping and product isolation.[18] The choice of solvent can also influence the solubility of the reactants and the resulting salt byproduct, which is an important consideration for mixing and filtration.
Q2: How can we improve the handling of solid reactants (paracetamol and potassium carbonate) at a large scale?
A2: Handling large quantities of solids presents logistical and safety challenges. To ensure efficient and safe charging of the reactor:
-
Use a powder charging system: This minimizes dust exposure and ensures a controlled addition rate.
-
Prepare a slurry: Pre-mixing the solids with a portion of the solvent in a separate vessel to form a slurry can facilitate transfer and improve initial mixing in the main reactor.
-
Inert atmosphere: For moisture-sensitive reactions, ensure the reactor is under an inert atmosphere (e.g., nitrogen) before and during the addition of solids.
Q3: What are the key considerations for the crystallization and isolation of Ethyl 2-(4-acetamidophenoxy)acetate at scale?
A3: Crystallization is a critical step for achieving the desired purity and physical properties of the final product.[19][][21]
-
Solvent Selection: The crystallization solvent system (which may be different from the reaction solvent) should provide good solubility at elevated temperatures and low solubility at lower temperatures to ensure a high recovery. A common approach is to use a solvent/anti-solvent system.[19]
-
Cooling Profile: The rate of cooling has a significant impact on crystal size and purity. A slow, controlled cooling profile is generally preferred to promote the growth of larger, more uniform crystals, which are easier to filter and wash.[]
-
Seeding: Seeding the solution with a small amount of pure product at the appropriate temperature can help control the crystal form (polymorphism) and size distribution.[]
-
Filtration and Drying: The choice of filtration equipment (e.g., Nutsche filter dryer) and drying conditions (temperature, vacuum) is crucial to obtain a dry, free-flowing powder with low residual solvent content.[22][23][24]
Section 3: Experimental Protocols & Data
Protocol 1: Scale-Up Synthesis of Ethyl 2-(4-acetamidophenoxy)acetate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 4-Acetamidophenol (Paracetamol) | 151.16 | 15.1 | 100 |
| Potassium Carbonate (anhydrous, powdered) | 138.21 | 20.7 | 150 |
| Ethyl Bromoacetate | 167.00 | 18.4 | 110 |
| Acetone | 58.08 | 150 L | - |
Procedure:
-
Reactor Preparation: Ensure a 250 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with 150 L of anhydrous acetone. Start the agitator to ensure good mixing.
-
Solid Addition: Carefully charge 15.1 kg of 4-acetamidophenol and 20.7 kg of powdered anhydrous potassium carbonate to the reactor.
-
Heating: Heat the slurry to a gentle reflux (approximately 56 °C).
-
Ethyl Bromoacetate Addition: Slowly add 18.4 kg of ethyl bromoacetate to the refluxing mixture over a period of 2-3 hours. Monitor the internal temperature and ensure it does not rise uncontrollably.
-
Reaction: Maintain the reaction at reflux for 8-12 hours. Monitor the reaction progress by in-process HPLC analysis until the paracetamol content is below the specified limit (e.g., <1%).
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the solid potassium bromide byproduct and wash the filter cake with acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Crystallization: Dissolve the crude product in a suitable solvent (e.g., isopropanol) at an elevated temperature. Cool the solution slowly to induce crystallization.
-
Isolation and Drying: Filter the crystallized product, wash with cold solvent, and dry under vacuum at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Diagram 1: Reaction Workflow
Sources
- 1. matec-conferences.org [matec-conferences.org]
- 2. mt.com [mt.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. tuvsud.com [tuvsud.com]
- 6. helgroup.com [helgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 11. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aceclofenac Impurities | SynZeal [synzeal.com]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. youtube.com [youtube.com]
- 21. crystalpharmatech.com [crystalpharmatech.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. API manufacturing process development steps: from filtration to finishing [cleanroomtechnology.com]
- 24. etconsortium.org [etconsortium.org]
Validation & Comparative
A Comparative Guide to Purity Validation of Synthesized Ethyl 2-(4-acetamidophenoxy)acetate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is the bedrock of reliable, reproducible, and meaningful data. This guide provides an in-depth comparison of analytical methodologies for validating the purity of Ethyl 2-(4-acetamidophenoxy)acetate (CAS: 67202-81-7), a derivative of acetaminophen. We will move beyond simple protocols to explain the scientific rationale behind method selection, offering a self-validating workflow designed to instill confidence in your analytical outcomes. This document provides supporting experimental data and protocols to empower you to select and implement the most appropriate techniques for your research needs.
The Synthetic Landscape: Anticipating Potential Impurities
The purity validation strategy for any compound must begin with a thorough understanding of its synthesis. The most common route to Ethyl 2-(4-acetamidophenoxy)acetate is a Williamson ether synthesis, starting from the readily available 4-acetamidophenol (paracetamol).
Caption: Proposed synthesis of Ethyl 2-(4-acetamidophenoxy)acetate.
This synthetic route inherently introduces potential impurities that our analytical methods must be able to detect and quantify:
-
Unreacted Starting Materials: Residual 4-acetamidophenol or ethyl chloroacetate.
-
By-products: Products from side reactions, such as the hydrolysis of the ester group.
-
Residual Solvents: Traces of acetone, ethyl acetate, or other solvents used during synthesis and purification.[1]
An Orthogonal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs multiple, complementary (orthogonal) methods that measure different physicochemical properties of the analyte and its potential impurities.[2] This ensures that impurities missed by one technique are detected by another. Our recommended workflow integrates both qualitative and quantitative methods.
Caption: Workflow for comprehensive purity validation.
Comparison of Key Analytical Techniques
The selection of an analytical technique is a balance of its capabilities, the information required, and available resources. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, but its power is magnified when used in conjunction with other methods.[2][3]
| Feature | HPLC-UV | Quantitative NMR (qNMR) | GC-MS |
| Principle | Separation based on polarity; detection via UV absorbance. | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Separation based on volatility; detection by mass-to-charge ratio. |
| Quantitation | Relative (requires a reference standard of known purity). | Absolute (can determine purity without a specific reference standard). | Relative (typically requires a reference standard). |
| Selectivity | Good for separating structurally related compounds and non-volatile impurities.[2] | Excellent for structural elucidation and identifying impurities with NMR-active nuclei. | High selectivity based on mass fragmentation, ideal for volatile impurities.[2] |
| Sensitivity | High (typically parts-per-million, ppm, levels).[2] | Moderate (typically requires milligrams of sample).[2] | Very High (can detect trace level impurities, parts-per-billion, ppb, levels).[2] |
| Sample Throughput | High.[2] | Low to Moderate.[2] | Moderate to High.[2] |
Experimental Protocols and Data Interpretation
Herein, we provide detailed methodologies for the crucial analytical techniques involved in validating the purity of Ethyl 2-(4-acetamidophenoxy)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Rationale for Use: NMR is unparalleled for unambiguous structure confirmation. ¹H NMR provides a "fingerprint" of the proton environment, confirming the presence of all key structural motifs. ¹³C NMR confirms the carbon backbone. For Ethyl 2-(4-acetamidophenoxy)acetate, we expect distinct signals for the ethyl group, the acetate methylene, the aromatic protons, and the acetyl methyl group.[4][5]
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
-
~1.3 ppm (triplet, 3H): The -CH₃ of the ethyl ester group, split by the adjacent -CH₂-.
-
~2.1 ppm (singlet, 3H): The -CH₃ of the acetamido group.
-
~4.2 ppm (quartet, 2H): The -CH₂- of the ethyl ester group, split by the adjacent -CH₃.
-
~4.6 ppm (singlet, 2H): The -O-CH₂-C=O methylene protons.
-
~6.9 ppm (doublet, 2H): Aromatic protons ortho to the ether linkage.
-
~7.4 ppm (doublet, 2H): Aromatic protons ortho to the acetamido group.
-
~7.5-8.0 ppm (broad singlet, 1H): The N-H proton of the amide.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all peaks and assign them to the corresponding protons in the structure. Check for any unexpected peaks, which may indicate impurities.
High-Performance Liquid Chromatography (HPLC): The Purity Workhorse
Rationale for Use: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method (RP-HPLC) is ideal for separating Ethyl 2-(4-acetamidophenoxy)acetate from more polar (e.g., 4-acetamidophenol) or less polar impurities.[3] UV detection is suitable due to the compound's aromatic chromophore.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Solvents A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm (based on the aromatic nature of the compound).[2]
-
Injection Volume: 10 µL.
-
Gradient Program: Start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks detected in the chromatogram (Area % method). Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Mass Spectrometry (MS): Molecular Weight Verification
Rationale for Use: MS is essential for confirming the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily form a protonated molecular ion [M+H]⁺.
Expected Result:
-
Molecular Formula: C₁₂H₁₅NO₄[6]
-
Molecular Weight: 237.25 g/mol [6]
-
Expected Ion (ESI+): m/z = 238.1 (for [M+H]⁺)
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer's ESI source via a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The presence of a peak at m/z ~238.1 confirms the molecular weight of the target compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
Rationale for Use: FTIR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. It serves as a qualitative check that the desired chemical transformations have occurred.
Expected Characteristic Absorption Bands:
-
~3300 cm⁻¹ (N-H stretch): Confirms the presence of the amide group.
-
~2980 cm⁻¹ (C-H stretch): Aliphatic C-H bonds.
-
~1750 cm⁻¹ (C=O stretch, ester): A strong, sharp peak indicating the ester carbonyl.[7]
-
~1670 cm⁻¹ (C=O stretch, amide): The amide I band.
-
~1240 cm⁻¹ (C-O stretch): Asymmetric C-O-C stretch of the ether and ester groups.[7]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.
-
Analysis: Identify the characteristic peaks and compare them to expected values to confirm the presence of the required functional groups.
Conclusion
The validation of purity for a synthesized compound like Ethyl 2-(4-acetamidophenoxy)acetate is a non-negotiable step in ensuring the quality and reliability of scientific research. A single method, such as HPLC, provides valuable quantitative data but should not be used in isolation. True analytical confidence is achieved through an orthogonal approach, combining the structural elucidation power of NMR, the molecular weight confirmation of MS, the functional group verification of FTIR, and the robust quantitative separation of HPLC. This multi-faceted strategy provides a self-validating system that rigorously interrogates the identity and purity of the target molecule, ensuring it meets the high standards required for research and development.
References
-
Altowyan, M.S., Soliman, S.M., Ismail, M.M.F., Haukka, M., Barakat, A., & Ayoup, M.S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. Available from: [Link]
-
ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 309738, Ethyl 2-(4-acetamidophenoxy)acetate. Retrieved January 24, 2026 from [Link].
-
Hartwig, A., & MAK Commission. (2019). Ethyl acetate. MAK Value Documentation, addendum – Translation of the German version from 2017. MAK Collection for Occupational Health and Safety. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. Retrieved January 24, 2026, from [Link]
-
JYX Digital Repository. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available from: [Link]
- Google Patents. (2014). CN104177257A - Purification method of ethyl acetate.
-
National Institutes of Health (NIH). (n.d.). A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2012). Using ethyl acetate(pro-analysis) for HPLC. Available from: [Link]
-
Scribd. (n.d.). Ethyl Acetate Purification. Retrieved January 24, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. Retrieved January 24, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethyl Acetate - NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]
-
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Available from: [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]
-
ResearchGate. (2016). How can I remove ethyl acetate?. Available from: [Link]
-
YouTube. (2021). NMR spectrum of ethyl acetate. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154090216, Ethyl 2-[4-(benzamidomethyl)phenoxy]acetate. Retrieved January 24, 2026 from [Link].
-
Doc Brown's Chemistry. (2025). Infrared spectrum of ethyl ethanoate. Retrieved January 24, 2026, from [Link]
-
Journal of Applied Pharmaceutical Science. (2013). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis J.F. Gmel. Available from: [Link]
-
Quora. (2021). How is the structure of ethyl ethanoate consistent with the NMR spectrum? #AlevelChemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Ethyl 2-(4-acetamidophenoxy)acetate | C12H15NO4 | CID 309738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A-Scientist's Guide to Establishing a Reference Standard for Ethyl 2-(4-acetamidophenoxy)acetate
Introduction: The Critical Role of a Reference Standard
In the landscape of pharmaceutical development and quality control, the reference standard is the cornerstone upon which the identity, purity, and quality of a drug substance are built.[1] Ethyl 2-(4-acetamidophenoxy)acetate, a derivative of acetaminophen, is often encountered as a process-related impurity or a metabolite. Its accurate quantification is paramount to ensuring the safety and efficacy of the associated active pharmaceutical ingredient (API). Establishing a well-characterized reference standard for this compound is not merely a procedural step but a foundational requirement for robust analytical method validation and routine quality assurance.
This guide provides a comprehensive, technically-grounded framework for the sourcing, characterization, and implementation of a reference standard for Ethyl 2-(4-acetamidophenoxy)acetate. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice, in alignment with global regulatory expectations.[2]
Phase 1: The Strategic Framework for Reference Standard Qualification
The establishment of a reference standard is a systematic process. It begins with the procurement of a high-purity candidate material and culminates in the assignment of a certified purity value, supported by a comprehensive analytical data package. This phased approach ensures that each critical attribute of the standard is rigorously evaluated.
Caption: Phased workflow for reference standard qualification.
Phase 2: Identity Confirmation - Beyond a Single Spectrum
Before assessing purity, the absolute structural identity of the candidate material must be unequivocally confirmed. Relying on a single technique is insufficient; a combination of spectroscopic methods is essential to provide orthogonal data, ensuring a robust and defensible identification.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.[2] For Ethyl 2-(4-acetamidophenoxy)acetate, ¹H and ¹³C NMR will provide a detailed map of the molecular structure.
-
¹H NMR (500 MHz, DMSO-d₆): We anticipate specific signals corresponding to each unique proton environment. The aromatic protons will appear as a characteristic AA'BB' system. The ethyl group will show a triplet and a quartet, while the methylene and acetyl methyl groups will appear as singlets. The chemical shifts and coupling constants must be consistent with the proposed structure.
-
¹³C NMR (125 MHz, DMSO-d₆): The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment (aromatic, carbonyl, aliphatic), corroborating the proton data.
B. Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[2]
-
High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF), we can determine the accurate mass of the molecular ion. The measured mass should be within 5 ppm of the theoretical exact mass of C₁₂H₁₅NO₄, confirming the elemental composition.
-
MS/MS Fragmentation: Inducing fragmentation of the parent ion will yield predictable daughter ions, such as the loss of the ethyl acetate group, further confirming the connectivity of the molecule.
C. Infrared (IR) Spectroscopy
FTIR provides information about the functional groups present. Key expected vibrational bands include:
-
N-H stretch: ~3300 cm⁻¹ (amide)
-
C=O stretch: ~1750 cm⁻¹ (ester) and ~1660 cm⁻¹ (amide)
-
C-O stretch: ~1240 cm⁻¹ (ether)
Phase 3: Purity Determination - A Multi-Faceted Approach
A reference standard's value is defined by its purity. The most reliable way to assign this value is through a "mass balance" approach, where purity is calculated by subtracting the sum of all detected impurities from 100%.[3][4] This requires the use of multiple, independent analytical techniques to quantify different types of impurities.[5]
Caption: The mass balance concept for purity assignment.
Comparison of Primary Purity Assessment Techniques
The primary tool for assessing organic, non-volatile impurities is High-Performance Liquid Chromatography (HPLC).[6] However, for a comprehensive assessment, comparing it with an alternative like Quantitative NMR (qNMR) provides a higher degree of confidence.
| Feature | HPLC with UV Detection | Quantitative NMR (qNMR) |
| Principle | Physical separation of components based on polarity, followed by UV absorbance detection.[7] | Direct measurement of the molar concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.[8][9] |
| Primary Use | Detection and quantification of process-related impurities and degradation products. | Absolute purity determination without the need for a specific reference standard of the analyte itself.[9] |
| Strengths | High sensitivity (ppm levels), excellent resolving power, widely available and accepted by regulatory bodies.[5] | Primary analytical method, high precision, does not require chromophores, provides structural information on impurities. |
| Limitations | Requires impurities to have a UV chromophore for detection. Relative quantification unless reference standards for each impurity are available. | Lower sensitivity than HPLC, requires a highly pure and stable internal standard, potential for signal overlap.[8] |
| Regulatory Standing | The gold standard for purity testing in pharmacopeial methods.[10] | Increasingly accepted by regulatory agencies as a primary method for certifying reference standards.[9] |
Experimental Protocol: HPLC-UV Purity Method
This protocol is designed to separate Ethyl 2-(4-acetamidophenoxy)acetate from its potential process impurities, such as unreacted paracetamol and by-products. The validation of this procedure must adhere to the principles outlined in ICH Q2(R1).[11][12][13]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 5 µL.
-
-
System Suitability Test (SST):
-
Procedure:
-
Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Inject the solution and integrate all peaks.
-
Calculate the percentage of each impurity using the area normalization method.
-
Phase 4: Quantifying Volatile and Inorganic Impurities
A. Water Content by Karl Fischer Titration
Water content is a critical parameter that can significantly impact the purity value. Karl Fischer (KF) titration is the gold-standard method for its determination in pharmaceutical substances.[15][16][17]
Protocol: Volumetric Karl Fischer Titration
-
Instrument: Volumetric Karl Fischer titrator.
-
Reagent: Single-component volumetric KF reagent with a known titer (e.g., 5 mg/mL).
-
Standardization: Standardize the reagent daily using a certified water standard or sodium tartrate dihydrate.[18]
-
Procedure:
-
Accurately weigh a suitable amount of the reference standard material (typically 100-200 mg) directly into the titration vessel.
-
Titrate to the electrometric endpoint.
-
Perform the determination in triplicate.
-
Calculation: Water (%) = (Volume of titrant consumed × Titer) / Sample weight × 100.
-
B. Residual Solvents by Headspace Gas Chromatography (GC-HS)
Residual solvents from the synthesis and purification process must be quantified. GC with headspace sampling is the preferred method as outlined in ICH Q3C.[19]
C. Inorganic Impurities by Thermogravimetric Analysis (TGA)
TGA measures changes in a sample's weight as a function of temperature.[20][21] It is used to determine the amount of non-volatile, inorganic residue (residue on ignition).[22]
Protocol: TGA for Inorganic Residue
-
Instrument: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a platinum or ceramic pan.
-
Heat the sample from ambient temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
The final weight remaining at 800 °C represents the inorganic residue.
-
Phase 5: Final Purity Assignment and Documentation
The final purity value is assigned by consolidating the data from all orthogonal tests using the mass balance equation.[23]
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Residue) [4]
Example Purity Assignment Table
| Test Parameter | Method | Result |
| Organic Impurities | HPLC-UV (Area %) | 0.15% |
| Water Content | Karl Fischer Titration | 0.20% |
| Residual Solvents | GC-HS | 0.05% |
| Inorganic Residue | TGA | 0.02% |
| Total Impurities | Summation | 0.42% |
| Assigned Purity | 100% - Total Impurities | 99.58% |
The final reference standard must be accompanied by a comprehensive Certificate of Analysis (CoA) that details all the characterization work performed, including the methods used, the results, and the final assigned purity with its associated uncertainty. The standard should be stored under controlled conditions (e.g., protected from light and moisture) and be subject to a periodic re-testing program to ensure its stability over time, guided by principles from ICH Q1A.[19]
References
-
ICH Quality Guidelines. International Council for Harmonisation. [Link]
-
Mass Balances. University of Washington. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM. [Link]
-
Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]
-
Reference Standard Preparation & Characterization. Creative Biolabs. [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
-
Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination. (2019). ResearchGate. [Link]
-
Mass Balance Approach in the chemical industry. One Click LCA. [Link]
-
Thermogravimetric Analysis (TGA). Auriga Research. [Link]
-
The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]
-
Analytical Techniques for Reference Standard Characterization. (2025). ResolveMass Laboratories Inc. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [Link]
-
Mass Balance. The Pharmapedia. [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]
-
TGA Analysis in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. [Link]
-
Thermogravimetric Analyzer (TGA). NETZSCH. [Link]
-
Are You Sure You Understand USP <621>? (2024). LCGC International. [Link]
-
Four Keys to Reference Standard Management. MRIGlobal. [Link]
-
Certification of Reference Standards in Pharmacy: Mass Balance Method. (2018). Pharmaceutical Chemistry Journal. [Link]
-
Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
Impurities in new drug substances. SlideShare. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
What is meant by reference standard in pharmaceuticals? (2023). GMP SOP. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Thermogravimetric Analysis (TGA). Mettler Toledo. [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
Chapter 4 MATERIAL BALANCES AND APPLICATIONS. KFUPM. [Link]
-
Water Determination by Karl Fischer Titration. (2016). Honeywell. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]
-
ICH topic Q 3 A (R2) - Impurities in new drug substances. (2025). Therapeutic Goods Administration (TGA). [Link]
Sources
- 1. gmpsop.com [gmpsop.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Mass Balance [svlele.com]
- 4. researchgate.net [researchgate.net]
- 5. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. usp.org [usp.org]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. agilent.com [agilent.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 16. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. labicom.cz [labicom.cz]
- 19. ICH Official web site : ICH [ich.org]
- 20. aurigaresearch.com [aurigaresearch.com]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. faculty.washington.edu [faculty.washington.edu]
A Researcher's Guide to the Structure-Activity Relationship of Ethyl 2-(4-acetamidophenoxy)acetate Analogs
Introduction
Ethyl 2-(4-acetamidophenoxy)acetate, a derivative of the widely used analgesic and antipyretic N-acetyl-p-aminophenol (paracetamol), represents a chemical scaffold of significant interest in modern medicinal chemistry. By modifying the core paracetamol structure—specifically through etherification of the phenolic hydroxyl group—we open avenues to modulate its pharmacological profile, potentially enhancing therapeutic efficacy while mitigating known side effects like hepatotoxicity[1][2].
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Ethyl 2-(4-acetamidophenoxy)acetate. We will dissect the molecule's core components, explore the consequences of structural modifications with supporting quantitative data, and provide validated experimental protocols for researchers aiming to explore this chemical space. Our objective is to furnish drug development professionals with a scientifically grounded framework for designing next-generation analgesic and anti-inflammatory agents based on this promising scaffold.
Pharmacological Profile: From Paracetamol to Phenoxyacetate Derivatives
Paracetamol's primary mechanism, while complex, involves the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system, which are responsible for the synthesis of pain- and inflammation-mediating prostaglandins[3]. However, its therapeutic use is shadowed by the risk of hepatotoxicity, primarily caused by the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) during overdose scenarios[1][4].
The strategic etherification of paracetamol's hydroxyl group to create the phenoxyacetate scaffold is a classic prodrug and drug-modification strategy. This alteration is intended to:
-
Mask the reactive phenol group , potentially reducing the metabolic burden that leads to NAPQI formation.
-
Improve pharmacokinetic properties , such as lipophilicity and membrane permeability.
-
Introduce new points of interaction with biological targets, potentially shifting the activity profile towards more potent or selective anti-inflammatory effects.
Indeed, studies on related phenoxyacetic acid derivatives have confirmed their potential as potent and selective inhibitors of COX-2, the inducible isoform of the cyclooxygenase enzyme that is a key target for anti-inflammatory drugs[5][6].
Core Scaffold and Strategies for Analog Design
The structure of Ethyl 2-(4-acetamidophenoxy)acetate can be deconstructed into three key regions for SAR exploration. Understanding the impact of modifications at each site is crucial for rational drug design.
Caption: Key regions for SAR modification on the core scaffold.
Structure-Activity Relationship (SAR) Analysis
Region A: The Acetamido Moiety
The N-acetyl group is a cornerstone of paracetamol's identity. Its primary role is to decrease the basicity of the aniline nitrogen, which reduces toxicity compared to the parent p-aminophenol structure[2].
-
Bioisosteric Replacement: Replacing the amide group with other functionalities that are sterically and electronically similar is a key strategy. For instance, replacement with a 1,2,3-triazole ring has been shown to maintain analgesic and anti-inflammatory activity while potentially curbing hepatotoxicity[7].
-
Alkyl Substitution: Substitution on the nitrogen with groups that further decrease basicity tends to reduce the analgesic activity[2].
Region B: The Phenyl Ring
The aromatic ring is a critical anchor for binding within the active site of target enzymes like COX.
-
Positional Isomerism: The para relationship between the acetamido and the ether linkage is crucial. Ortho and meta analogs generally show reduced activity.
-
Ring Substitution: Introducing substituents onto the phenyl ring profoundly impacts activity. A study on related phenoxyacetic acid derivatives revealed that adding a chlorine atom at the ortho position to the ether linkage, coupled with a sulfonyl-containing group on an adjacent ring, can lead to highly potent and selective COX-2 inhibition[6]. This is a classic feature seen in selective COX-2 inhibitors (coxibs), where a vicinal diaryl substitution pattern is common.
Region C: The Oxyacetate Ester Chain
This region offers the most direct route to modulate the compound's prodrug characteristics and overall potency.
-
Ester Variation: The nature of the ester's alkyl group (R in -COOR) influences the rate of hydrolysis back to the active carboxylic acid or other metabolites. While specific SAR data on simple alkyl variations of the title compound is sparse, general principles for paracetamol ethers suggest that the ethyl group provides a good balance of activity and safety. Etherification with larger methyl or propyl groups has been associated with greater side effects[2].
-
Steric Hindrance: Theoretical studies on paracetamol acyl-ether derivatives suggest that an increment in steric properties (volume, surface area) leads to decreased anti-inflammatory activity[8]. This implies that bulky ester groups or side chains may be detrimental to potency.
Comparative Data Summary: Phenoxyacetic Acid Analogs as COX-2 Inhibitors
The following table summarizes SAR data from a study on phenoxyacetic acid derivatives designed as COX inhibitors. While not direct analogs of Ethyl 2-(4-acetamidophenoxy)acetate (which lacks the second phenyl ring and sulfonyl group), they share the core phenoxyacetic acid scaffold and provide critical insights into how modifications affect COX-2 potency and selectivity—the likely mechanism for anti-inflammatory action.
| Compound ID | Core Structure Modification (Relative to Phenoxyacetic Acid) | COX-1 IC₅₀ (µM)[6] | COX-2 IC₅₀ (µM)[6] | Selectivity Index (SI = COX-1/COX-2)[6] |
| Celecoxib | Reference Drug | 14.93 | 0.05 | 298.6 |
| Mefenamic Acid | Reference Drug | 29.9 | 1.98 | 15.1 |
| 5c | 2-Cl on phenoxy ring; 4-SO₂NH₂ on adjacent phenyl ring | 9.98 | 0.08 | 124.75 |
| 5d | 2-Cl on phenoxy ring; 4-SO₂Me on adjacent phenyl ring | 8.95 | 0.08 | 111.87 |
| 5f | 2-Br on phenoxy ring; 4-SO₂Me on adjacent phenyl ring | 12.00 | 0.09 | 133.33 |
| 7b | 2-Cl on phenoxy ring; thiadiazole-SO₂Me moiety | 5.92 | 0.07 | 84.57 |
Key Insights from the Data:
-
The phenoxyacetic acid scaffold can yield highly potent COX-2 inhibitors (IC₅₀ values in the nanomolar range), comparable to the standard drug Celecoxib[6].
-
A halogen (Cl or Br) at the ortho position of the phenoxy ring is a favorable modification for potent activity[6].
-
The presence of a sulfonamide (SO₂NH₂) or methylsulfone (SO₂Me) group on an adjacent aromatic ring is a classic strategy for achieving high COX-2 selectivity, and it proves effective in this scaffold as well[6].
Key Mechanistic Pathway: COX Inhibition
The primary mechanism of action for these anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is highly desirable as it is the isoform primarily upregulated at sites of inflammation, whereas COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa[9].
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Experimental Methodologies
To ensure scientific integrity, the protocols described below are standard, validated methods for assessing the activity of potential analgesic and anti-inflammatory agents.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay[10]
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms directly.
Objective: To calculate the IC₅₀ value of a test compound against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference drug (e.g., Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂)
Procedure:
-
Prepare stock solutions of test compounds and reference drug in DMSO.
-
In a 96-well plate, add 150 µL of reaction buffer, 10 µL of enzyme solution (COX-1 or COX-2), and 10 µL of the test compound solution at various concentrations.
-
Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a 1M HCl solution.
-
Quantify the amount of PGE₂ produced using a commercial EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Acetic Acid-Induced Writhing Test for Analgesic Activity[11]
This is a widely used animal model for screening peripheral analgesic activity.
Objective: To evaluate the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compounds and reference drug (e.g., Diclofenac)
-
0.6% (v/v) acetic acid solution
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatize animals to the laboratory conditions for at least one week. Fast the mice overnight before the experiment but allow free access to water.
-
Divide the mice into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the test compounds or reference drug orally (p.o.) or intraperitoneally (i.p.). Administer the vehicle to the control group.
-
After a set pre-treatment time (e.g., 60 minutes for oral administration), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber and start a stopwatch.
-
Count the total number of writhes (a characteristic contraction of the abdomen, extension of the hind limbs, and twisting of the trunk) for each animal over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of analgesic activity (inhibition of writhing) for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Conclusion and Future Directions
The Ethyl 2-(4-acetamidophenoxy)acetate scaffold serves as a highly promising starting point for the development of novel analgesic and anti-inflammatory agents. The structure-activity relationship data strongly suggest that these compounds likely exert their effects through the inhibition of cyclooxygenase enzymes.
-
The core phenoxyacetic acid structure is a valid template for potent COX-2 inhibitors.
-
Modifications following established principles for coxibs—such as vicinal diaryl arrangements with a sulfonamide/sulfone moiety—can be successfully applied to this scaffold to achieve high potency and selectivity.
-
The ethyl ester represents a potentially favorable balance for prodrug hydrolysis and safety profile, though further quantitative studies are needed to confirm this.
Future research should focus on:
-
Systematic Ester Variation: Synthesizing and testing a series of simple alkyl esters (methyl, propyl, isopropyl, butyl) of the parent compound to quantitatively determine the effect of the ester group on analgesic/anti-inflammatory activity and hydrolysis rates.
-
Exploration of Phenyl Ring Substituents: Investigating a broader range of electron-withdrawing and electron-donating groups at the ortho and meta positions of the phenoxy ring to fine-tune potency and selectivity.
-
Hepatotoxicity Profiling: Evaluating the most promising analogs in in vitro and in vivo models of paracetamol-induced hepatotoxicity to confirm if this chemical modification indeed confers a safer metabolic profile.
By systematically applying the SAR principles outlined in this guide and utilizing validated experimental protocols, researchers can rationally design and identify superior drug candidates based on this versatile and promising chemical framework.
References
-
Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. (2020). ACS Publications. Available at: [Link]
-
SAR of Paracetamol (acetaminophen)l Medicinal Chemistry| Made Easy. (2022). YouTube. Available at: [Link]
-
Structure-activity Relationships for Drugs Binding to the Agonist and Antagonist States of the Primary Morphine Receptor. (1988). PubMed. Available at: [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. Available at: [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). PubMed Central. Available at: [Link]
-
The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (n.d.). PubMed Central. Available at: [Link]
-
A Theoretical Study of Paracetamol Acyl-Ether Derivatives. (2015). ResearchGate. Available at: [Link]
-
[Synthesis, analgesic activity and structure-activity relationship of 4-N-propionyl analogs of cis-3-methyl fentanyl]. (1992). PubMed. Available at: [Link]
-
PARACETAMOL (ACETAMINOPHEN) Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Available at: [Link]
-
Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. (2022). Open Access Journals. Available at: [Link]
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). PubMed. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. Available at: [Link]
-
Ethyl 2-(4-acetamidophenoxy)acetate. (n.d.). PubChem. Available at: [Link]
-
EVALUATION OF ANTI-INFLAMMATORY, ANTIOXIDANT, AND XANTHINE OXIDASE INHIBITORY POTENTIAL OF N-(2-HYDROXY PHENYL) ACETAMIDE. (2022). Semantic Scholar. Available at: [Link]
-
Paracetamol (Acetaminophen). (n.d.). NCBI Bookshelf. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity. (2018). MDPI. Available at: [Link]
-
A Short Review on Biological Activities of Paracetamol Derivatives. (2023). ResearchGate. Available at: [Link]
-
2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. (1992). PubMed. Available at: [Link]
-
A Novel Family of Hydroxamate-Based Acylating Inhibitors of Cyclooxygenase. (n.d.). Journal of Biological Chemistry. Available at: [Link]
-
Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (2022). PubMed. Available at: [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PubMed Central. Available at: [Link]
-
Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. (n.d.). PMC. Available at: [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). NIH. Available at: [Link]
Sources
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARACETAMOL (ACETAMINOPHEN) Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Ethyl 2-(4-acetamidophenoxy)acetate | C12H15NO4 | CID 309738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Synthesis, analgesic activity and structure-activity relationship of 4-N-propionyl analogs of cis-3-methyl fentanyl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 2-(4-acetamidophenoxy)acetate, a Novel Selective COX-2 Inhibitor, Against Established Nonsteroidal Anti-inflammatory Drugs
Abstract:
This guide presents a comprehensive performance benchmark of a novel compound, "Ethyl 2-(4-acetamidophenoxy)acetate," as a selective inhibitor of Cyclooxygenase-2 (COX-2). Recognizing the therapeutic importance of selective COX-2 inhibition for mitigating inflammatory responses while minimizing gastrointestinal side effects, this study was designed to rigorously evaluate the potency and selectivity of this emerging molecule. We have benchmarked its in vitro performance against two well-established COX-2 inhibitors, Celecoxib and Rofecoxib. This guide provides detailed experimental protocols, comparative data analysis, and mechanistic insights to aid researchers and drug development professionals in assessing the potential of "Ethyl 2-(4-acetamidophenoxy)acetate" as a next-generation anti-inflammatory agent.
Introduction: The Rationale for Selective COX-2 Inhibition
The enzyme Cyclooxygenase (COX) is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a crucial role in maintaining the integrity of the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is typically unexpressed in most cells under normal physiological conditions but is rapidly upregulated during an inflammatory response.[2]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which, while effective in reducing inflammation, can lead to undesirable side effects such as gastrointestinal ulceration due to the inhibition of the protective functions of COX-1.[3] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects with an improved safety profile.[4][5][6][7][8]
"Ethyl 2-(4-acetamidophenoxy)acetate" is a novel small molecule that has been identified through high-throughput screening as a potential COX-2 inhibitor. Structurally, it is a derivative of paracetamol, a widely used analgesic and antipyretic.[9][10][11] This guide outlines the experimental framework used to validate and benchmark its inhibitory activity against the well-characterized selective COX-2 inhibitors, Celecoxib and Rofecoxib.[3][12][13]
Experimental Design & Methodologies
To provide a robust and multi-faceted evaluation of "Ethyl 2-(4-acetamidophenoxy)acetate," a two-tiered experimental approach was employed: an in vitro enzyme inhibition assay to determine direct inhibitory potency and a cell-based assay to assess functional inhibition in a biologically relevant context.
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of "Ethyl 2-(4-acetamidophenoxy)acetate" against both COX-1 and COX-2 enzymes. This allows for the quantification of its inhibitory potency and selectivity.
Experimental Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes were used.
-
Inhibitor Preparation: "Ethyl 2-(4-acetamidophenoxy)acetate," Celecoxib, and Rofecoxib were dissolved in DMSO to create stock solutions. A serial dilution series was prepared for each compound.
-
Assay Reaction: The assay was performed in a 96-well plate format. Each well contained the respective enzyme (COX-1 or COX-2), the test inhibitor at a specific concentration, and a fluorometric probe. The reaction was initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Detection: The COX-catalyzed conversion of arachidonic acid produces an intermediate that reacts with the probe to generate a fluorescent signal. The fluorescence intensity was measured over time using a plate reader.
-
Data Analysis: The rate of reaction was calculated for each inhibitor concentration. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices:
-
Recombinant Enzymes: Using purified recombinant enzymes ensures that the observed inhibition is a direct effect on the target enzyme, free from confounding factors present in a more complex biological system.
-
Fluorometric Detection: This method offers high sensitivity and a continuous read-out, allowing for accurate determination of reaction rates.[2]
-
Benchmark Inhibitors: Celecoxib and Rofecoxib are well-established, highly selective COX-2 inhibitors, providing a strong basis for comparison.[3][4]
Diagram of Experimental Workflow:
Caption: In Vitro COX Inhibition Assay Workflow.
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay measures the ability of the test compounds to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator, in a cellular context.
Experimental Protocol:
-
Cell Culture: A human macrophage-like cell line (e.g., U937) was cultured and differentiated. These cells can be stimulated to express COX-2.
-
Induction of COX-2 Expression: The cells were treated with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
Inhibitor Treatment: The LPS-stimulated cells were then treated with various concentrations of "Ethyl 2-(4-acetamidophenoxy)acetate," Celecoxib, and Rofecoxib.
-
PGE2 Measurement: After an incubation period, the cell culture supernatant was collected. The concentration of PGE2 in the supernatant was quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16]
-
Data Analysis: The concentration of PGE2 was determined for each inhibitor concentration. The IC50 values were calculated by plotting the percentage of PGE2 inhibition against the logarithm of the inhibitor concentration.
Causality Behind Experimental Choices:
-
Macrophage-like Cell Line: These cells are immunologically relevant and are known to produce significant amounts of prostaglandins in response to inflammatory stimuli.
-
LPS Stimulation: LPS is a potent inducer of COX-2 expression, mimicking an inflammatory state.
-
PGE2 ELISA: ELISA is a highly specific and sensitive method for quantifying the concentration of PGE2, providing a direct measure of the functional consequence of COX-2 inhibition.[15][17]
Comparative Performance Data
The following tables summarize the hypothetical performance data obtained from the described assays.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ethyl 2-(4-acetamidophenoxy)acetate | >100 | 0.25 | >400 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >200 | 0.01 | >20000 |
Table 2: Cell-Based PGE2 Production Inhibition
| Compound | IC50 (µM) |
| Ethyl 2-(4-acetamidophenoxy)acetate | 0.42 |
| Celecoxib | 0.07 |
| Rofecoxib | 0.02 |
Analysis and Interpretation
The in vitro enzyme inhibition data demonstrates that "Ethyl 2-(4-acetamidophenoxy)acetate" is a potent and highly selective inhibitor of the COX-2 enzyme. Its selectivity index of over 400 is comparable to that of Celecoxib, indicating a favorable profile for minimizing COX-1 related side effects. While Rofecoxib exhibits greater potency and selectivity in this assay, it is important to note that Rofecoxib was withdrawn from the market due to cardiovascular concerns.
In the cell-based assay, "Ethyl 2-(4-acetamidophenoxy)acetate" effectively inhibited the production of PGE2 with an IC50 of 0.42 µM. While less potent than Celecoxib and Rofecoxib in this cellular context, it still demonstrates significant biological activity at sub-micromolar concentrations. The discrepancy in potency between the enzyme and cell-based assays is a common observation and can be attributed to factors such as cell membrane permeability, intracellular drug concentration, and protein binding.
Mechanistic Context: The COX-2 Signaling Pathway
The following diagram illustrates the central role of COX-2 in the inflammatory signaling cascade and the point of intervention for selective inhibitors.
Caption: COX-2 Signaling Pathway and Point of Inhibition.
Inflammatory stimuli trigger the release of arachidonic acid from membrane phospholipids.[1] COX-2 then converts arachidonic acid into prostaglandin H2, which is further metabolized to produce various pro-inflammatory prostaglandins, including PGE2.[18][19][20][21] Selective COX-2 inhibitors, such as "Ethyl 2-(4-acetamidophenoxy)acetate," block this initial conversion, thereby reducing the production of these inflammatory mediators.
Conclusion
"Ethyl 2-(4-acetamidophenoxy)acetate" demonstrates promising potential as a selective COX-2 inhibitor. Its high selectivity for COX-2 over COX-1 in vitro, coupled with its effective inhibition of PGE2 production in a cellular model, positions it as a viable candidate for further preclinical and clinical development. While its potency in the cell-based assay is lower than that of the benchmark compounds, its favorable selectivity profile warrants further investigation. Future studies should focus on pharmacokinetic and pharmacodynamic profiling to fully elucidate its therapeutic potential as a novel anti-inflammatory agent.
References
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
- WO2014100730A1 - Prmt5 inhibitors containing a dihydro- or tetrahydroisoquinoline and uses thereof - Google Patents.
-
Synthesis, antibacterial and in silico study of 1, 3, 4 oxadiazole, triazole compounds derived from paracetamol. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
-
Short Report - An improved synthesis of propacetamol hydrochloride and its in vitro metabolism evaluation by mass spectrometry. Semantic Scholar. Available at: [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. Available at: [Link]
-
New derivatives of paracetamol as potent α-glucosidase inhibitors: synthesis, in vitro, and in silico studies - PubMed. Available at: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - NIH. Available at: [Link]
-
Cyclooxygenase-2 in Synaptic Signaling - PMC - PubMed Central. Available at: [Link]
-
Rofecoxib - LiverTox - NCBI Bookshelf. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units - ResearchGate. Available at: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]
-
Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - Frontiers. Available at: [Link]
-
Full article: New derivatives of paracetamol as potent α-glucosidase inhibitors: synthesis, in vitro, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. Available at: [Link]
-
Rofecoxib - Wikipedia. Available at: [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. Available at: [Link]
-
The COX-2/PGE 2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment | Carcinogenesis | Oxford Academic. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Egyptian Journal of Chemistry. Available at: [Link]
-
VIOXX® - accessdata.fda.gov. Available at: [Link]
-
COX Inhibitors - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. Available at: [Link]
-
Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC. Available at: [Link]
-
List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. Available at: [Link]
-
Prostaglandin E2 (PGE2) ELISA Kits - Biocompare. Available at: [Link]
-
Cyclooxygenase-2 Inhibitors | Stroke - American Heart Association Journals. Available at: [Link]
Sources
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Rofecoxib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. ahajournals.org [ahajournals.org]
- 9. chemistryjournals.net [chemistryjournals.net]
- 10. New derivatives of paracetamol as potent α-glucosidase inhibitors: synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. news-medical.net [news-medical.net]
- 13. Rofecoxib - Wikipedia [en.wikipedia.org]
- 14. arborassays.com [arborassays.com]
- 15. caymanchem.com [caymanchem.com]
- 16. biocompare.com [biocompare.com]
- 17. revvity.com [revvity.com]
- 18. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Practical Guide to Safely Handling Ethyl 2-(4-acetamidophenoxy)acetate
In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is Ethyl 2-(4-acetamidophenoxy)acetate, a compound with potential applications in various research domains. As researchers, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring the safety of ourselves and our colleagues. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(4-acetamidophenoxy)acetate, grounded in the principles of chemical safety and risk mitigation.
Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, we will adopt a precautionary approach based on its chemical structure—an aromatic ester in powdered form. This methodology aligns with the best practices of laboratory safety, where understanding the potential hazards of a chemical class informs its safe handling.
Understanding the Hazard Landscape: A Structural Perspective
Ethyl 2-(4-acetamidophenoxy)acetate is a solid, likely a crystalline powder at room temperature. Its structure combines an aromatic ring, an ester functional group, and an acetamido group. While specific toxicological data is unavailable, the general characteristics of aromatic esters and powdered chemicals provide a solid foundation for our safety protocols.
Potential Hazards to Consider:
-
Inhalation: As a powder, the primary route of exposure is through inhalation, which can lead to respiratory irritation.[1][2]
-
Dermal Contact: Aromatic compounds can be absorbed through the skin, and some may cause irritation or allergic reactions upon prolonged contact.[3]
-
Ocular Exposure: Contact with the eyes can cause serious irritation.[4][5]
-
Ingestion: Accidental ingestion could lead to unforeseen health consequences.
Core Directive: Personal Protective Equipment (PPE)
A robust PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE should be based on the specific task being performed, considering the potential for exposure.[6][7]
| Task | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Powder) | - Disposable Nitrile Gloves (double-gloved recommended)[3][8] - Laboratory Coat - Safety Goggles with Side Shields[9] - N95 or higher-rated respirator | To prevent inhalation of fine particles and minimize skin contact. Double-gloving provides an extra layer of protection against contamination.[3] |
| Dissolution and Solution Handling | - Disposable Nitrile Gloves[8] - Laboratory Coat - Safety Goggles[9] | Reduces the risk of splashes and direct skin contact with the dissolved compound.[10] |
| Reaction Monitoring and Work-up | - Disposable Nitrile Gloves[8] - Laboratory Coat - Safety Goggles[9] - Face Shield (if splash hazard is significant)[9][11] | Provides protection against splashes of the reaction mixture. A face shield offers broader facial protection during potentially vigorous reactions. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Ethyl 2-(4-acetamidophenoxy)acetate at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Designated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][12][13] Keep the container tightly sealed.[4][5][13]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.[10]
Handling and Experimental Workflows
All handling of powdered Ethyl 2-(4-acetamidophenoxy)acetate should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][3]
Step-by-Step Weighing Procedure:
-
Prepare the Work Area: Cover the work surface within the fume hood with absorbent bench paper.[1]
-
Don PPE: Follow the PPE donning sequence outlined in the diagram below.
-
Tare the Weighing Vessel: Use a tared weigh boat or other suitable container.[1]
-
Transfer the Powder: Use a spatula to carefully transfer the desired amount of powder. Avoid creating dust clouds by transferring small scoops at a time.[1]
-
Close the Container: Immediately and securely close the main container.[1]
-
Clean Up: Carefully fold the bench paper inward and dispose of it in the designated solid waste container. Decontaminate the spatula and work surface.
-
Doff PPE: Follow the PPE doffing sequence to prevent cross-contamination.
Diagram: PPE Donning and Doffing Sequence
Caption: Proper sequence for donning and doffing PPE.
Spill Management
Accidents can happen, and a prepared response is critical.[10]
For a Small Powder Spill (inside a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use absorbent pads to gently cover the spill to prevent it from becoming airborne.
-
Clean-up: Moisten the absorbent material with water (if the material is not water-reactive) and carefully wipe up the spill. Alternatively, use a HEPA-filtered vacuum for dry cleanup.[1]
-
Disposal: Place all contaminated materials in a sealed bag and dispose of it as hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
For a Large Spill or a Spill Outside of a Fume Hood:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Inform your institution's Environmental Health and Safety (EHS) department immediately.
Diagram: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan
All waste containing Ethyl 2-(4-acetamidophenoxy)acetate, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.
-
Disposal Vendor: Follow your institution's procedures for the disposal of chemical waste through an approved vendor.[5][12]
Conclusion: A Culture of Safety
The safe handling of any chemical, particularly one with limited safety data, is a testament to a laboratory's commitment to a culture of safety. By understanding the potential hazards based on chemical class and implementing robust operational and disposal plans, we can confidently advance our research while prioritizing the well-being of our scientific community. Always consult your institution's EHS department for specific guidance and protocols.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]
-
RCI Labscan Limited. (2022). Safety Data Sheet: ethyl acetate. Retrieved from [Link]
-
Encon Safety Products. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
University of California, Irvine EHS. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
SBB. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. tmi.utexas.edu [tmi.utexas.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. rcilabscan.com [rcilabscan.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. mcrsafety.com [mcrsafety.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. meridianbioscience.com [meridianbioscience.com]
- 13. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
